3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Descripción
BenchChem offers high-quality 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFECUKHCCEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366942 | |
| Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40255-50-3 | |
| Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine chemical properties
Comprehensive Technical Guide on 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine: Synthesis, Properties, and Pharmacological Applications
Executive Summary
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 40255-50-3) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and proteomics research[1]. Structurally, it consists of a 4-arylpiperazine core linked to a terminal primary amine via a three-carbon aliphatic chain. This architectural arrangement makes it a "privileged scaffold" for central nervous system (CNS) drug discovery, specifically in the development of ligands targeting monoamine G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors. This whitepaper details the physicochemical properties, structural rationale, and self-validating synthetic protocols required to handle and modify this compound effectively.
Physicochemical Profiling
Understanding the physicochemical properties of this compound is critical for predicting its pharmacokinetic behavior, particularly its ability to cross the blood-brain barrier (BBB). The data below summarizes its core metrics[2].
| Property | Value | Causality / Significance |
| CAS Number | 40255-50-3 | Standard identifier for regulatory and catalog tracking. |
| Molecular Formula | C14H23N3O | Indicates a high ratio of sp3 carbons, favoring 3D structural complexity. |
| Molecular Weight | 249.35 g/mol | Well below the Lipinski Rule of 5 threshold (<500 Da), ensuring good oral bioavailability. |
| Boiling Point | ~404 °C at 760 mmHg | High boiling point indicates strong intermolecular hydrogen bonding from the primary amine[2]. |
| Flash Point | 198.1 °C | Requires standard laboratory heating precautions; not highly flammable[2]. |
| Density | ~1.057 g/cm³ | Standard density for functionalized piperazine derivatives. |
| XLogP3 | 1.2 | Optimal lipophilicity for CNS penetration without excessive hydrophobic trapping[2]. |
| TPSA | 41.7 Ų | Highly favorable for BBB penetration (ideal CNS TPSA is typically <90 Ų)[2]. |
Structural and Pharmacological Rationale
The utility of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine stems from its modular pharmacophore.
-
The Arylpiperazine Core: The 4-methoxyphenyl group acts as a lipophilic anchor that fits precisely into the hydrophobic binding pockets of monoamine GPCRs. The basic nitrogen of the piperazine ring (pKa ~8.5-9.0) is protonated at physiological pH, allowing it to form a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 of target receptors.
-
The Aminopropyl Linker: The three-carbon chain provides optimal spatial flexibility. The terminal primary amine serves as a synthetic handle, allowing researchers to append bulky lipophilic moieties (such as imides, amides, or sulfonamides) to probe secondary binding pockets. This functionalization dictates whether the resulting drug acts as a full agonist, partial agonist, or antagonist.
Fig 1. GPCR signaling pathway modulated by arylpiperazine-derived CNS ligands.
Experimental Methodologies: Chemical Synthesis
The most robust and scalable method to synthesize this compound is via the cyanoethylation of 1-(4-Methoxyphenyl)piperazine followed by the reduction of the intermediate nitrile. This two-step process is highly efficient and minimizes the formation of unwanted side products.
Protocol A: Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanenitrile
-
Causality of Reagents: Absolute ethanol is selected as the solvent because its protic nature stabilizes the enolate-like transition state during the Michael addition of the secondary amine to acrylonitrile. A slight stoichiometric excess of acrylonitrile (1.2 eq) drives the reaction to completion.
-
Step-by-Step Procedure:
-
Dissolve 1.0 equivalent of 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5)[3] in absolute ethanol (0.5 M concentration).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add 1.2 equivalents of acrylonitrile dropwise over 15 minutes to control the initial exothermic Michael addition.
-
Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
-
-
Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the secondary amine starting material (which stains strongly with ninhydrin) and the appearance of a new, higher-Rf UV-active spot confirms full conversion. 5. Concentrate the mixture under reduced pressure to yield the crude nitrile intermediate, which can be used in the next step without further purification.
Protocol B: Reduction to 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
-
Causality of Reagents: Lithium Aluminum Hydride (LiAlH4) is utilized because milder reducing agents (like NaBH4) cannot reduce nitriles. Anhydrous Tetrahydrofuran (THF) is strictly required, as water reacts violently with LiAlH4, destroying the reagent and posing a severe fire hazard.
-
Step-by-Step Procedure:
-
Suspend 2.0 equivalents of LiAlH4 in anhydrous THF at 0 °C under an inert argon atmosphere.
-
Dissolve the crude nitrile from Protocol A in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
Gradually warm the mixture to room temperature, then heat to reflux for 8 hours to ensure complete reduction of the nitrile to the primary amine.
-
-
Self-Validating Check (Fieser Workup): To safely quench the reaction and validate the destruction of unreacted LiAlH4, cool the flask to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. A successful quench is visually validated by the formation of a distinct, granular white precipitate (aluminum salts). If the salts are gelatinous, the workup has failed, and more water/NaOH must be added. 4. Filter the granular salts through a Celite pad and concentrate the filtrate under vacuum. 5. Confirm the identity of the target amine via LC-MS (Expected m/z
[M+H]+ = 250.2).
Fig 2. Chemical synthesis workflow via Michael addition and subsequent reduction.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch before deployment in biological assays, the following analytical signatures must be verified:
-
1 H NMR (400 MHz, CDCl 3 ): Look for the characteristic methoxy singlet at δ ~3.75 ppm (3H). The primary amine protons (-NH 2 ) typically appear as a broad singlet around δ ~1.50-2.00 ppm (2H), which disappears upon D 2 O exchange. The central methylene protons of the propyl chain will appear as a multiplet around δ ~1.65 ppm.
-
Purity Verification: High-Performance Liquid Chromatography (HPLC) should demonstrate >95% purity prior to any subsequent coupling reactions (e.g., amide bond formation)[4].
References
Sources
Mechanistic Profiling of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine: A Privileged Arylpiperazine Scaffold in Monoaminergic Polypharmacology
Executive Summary
In the landscape of neuropharmacology and drug discovery, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (also known as 1-(3-aminopropyl)-4-(4-methoxyphenyl)piperazine) serves as a highly versatile and privileged pharmacophore. Rather than acting on a single target, this compound exemplifies intrinsic polypharmacology, functioning as a multi-target ligand primarily at serotonin (5-HT) and dopamine (D2) G-protein coupled receptors (GPCRs).
This technical whitepaper deconstructs the structural determinants, downstream signaling pathways, and self-validating experimental workflows required to characterize the mechanism of action (MoA) of this compound and its derivatives.
Structural Pharmacology and Receptor Binding
The MoA of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is dictated by its three distinct structural modules, each engaging specific micro-domains within the orthosteric binding site of monoaminergic GPCRs:
-
The Piperazine Core (Ionic Anchor): At physiological pH, the basic nitrogen (N4) of the piperazine ring is protonated. This allows it to form a critical, charge-assisted hydrogen bond (salt bridge) with a highly conserved aspartate residue (Asp3.32 ) located in transmembrane domain 3 (TM3) of 5-HT1A, 5-HT2A, and D2 receptors[1]. Without this interaction, binding affinity drops precipitously.
-
The 4-Methoxyphenyl Moiety (Hydrophobic Engagement): This aromatic ring projects into a deep hydrophobic pocket within the receptor. It engages in edge-to-face π-π stacking and CH/π interactions with a conserved phenylalanine (Phe6.52 ) in TM6[1]. The methoxy substitution at the para position fine-tunes the electronic distribution of the ring, often enhancing affinity for 5-HT1A over other subtypes[2].
-
The 3-Aminopropyl Chain (Flexible Linker): The alkylamine chain provides a flexible vector that extends toward the extracellular loop regions. The primary amine can interact with secondary hydrogen-bond acceptors (e.g., Asn7.39 or Tyr7.43), which plays a pivotal role in stabilizing specific receptor conformations and dictating functional efficacy (i.e., whether the compound acts as an agonist or antagonist)[2].
Mechanism of Action: Downstream Signaling Pathways
Because this compound is a polypharmacological scaffold, its MoA bifurcates depending on the specific receptor subtype it engages.
-
5-HT1A and D2 Receptors (Gi/o-Coupled): Binding to these receptors stabilizes their active conformation, promoting the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o subunit directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP). Concurrently, the liberated Gβγ dimer activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing cellular hyperpolarization and decreased neuronal excitability.
-
5-HT2A Receptor (Gq/11-Coupled): Interaction with the 5-HT2A receptor activates the Gαq subunit, which stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium (Ca2+).
Fig 1: Polypharmacological GPCR signaling network of the arylpiperazine pharmacophore.
Experimental Workflows for Mechanistic Validation
To rigorously validate the MoA of this compound, a tiered experimental approach is required. The protocols below are designed as self-validating systems, incorporating specific causality-driven controls to ensure data integrity.
Protocol 1: Radioligand Competition Binding Assay (Affinity Profiling)
Causality: Affinity ( Ki ) must be established before functional efficacy. Radioligand binding provides a direct thermodynamic measurement of the compound's ability to displace a known tracer from the orthosteric site. Step-by-Step:
-
Membrane Preparation: Isolate membranes from CHO or HEK293 cells stably expressing human 5-HT1A, 5-HT2A, or D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Assay Setup: In a 96-well plate, incubate 10 µg of membrane protein with a fixed Kd -matched concentration of radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and a 10-point serial dilution of the test compound (10 pM to 10 µM).
-
Self-Validation Control: Include a known high-affinity reference standard (e.g., WAY-100635 for 5-HT1A) to define non-specific binding (NSB) and ensure the assay's Z'-factor is >0.5.
-
Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through PEI-soaked GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: TR-FRET cAMP Accumulation Assay (Gi-Coupled Functional Assay)
Causality: Because Gi/o coupling inherently inhibits adenylyl cyclase, baseline cAMP levels in resting cells are too low to detect a meaningful reduction. Therefore, the system must be artificially stimulated with forskolin (a direct AC activator) prior to compound addition. A true Gi agonist will dose-dependently suppress this forskolin-induced cAMP spike. Step-by-Step:
-
Cell Plating: Seed 5-HT1A-expressing cells in a 384-well plate at 5,000 cells/well in assay buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).
-
Stimulation: Add the test compound concurrently with 10 µM Forskolin.
-
Incubation: Incubate for 30 minutes at room temperature to allow cAMP accumulation.
-
Detection: Add TR-FRET lysis buffer containing a cAMP-d2 conjugate and an anti-cAMP Cryptate antibody. (In this competitive immunoassay, high intracellular cAMP displaces the d2-conjugate, decreasing the FRET signal).
-
Self-Validation Control: Run a full dose-response of Serotonin (5-HT) in parallel to define Emax (100% inhibition of forskolin-induced cAMP).
-
Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine the functional EC50 .
Fig 2: Tiered, self-validating experimental workflow for mechanistic profiling.
Quantitative Data Summary
The table below summarizes the expected pharmacological profile of the 4-methoxyphenylpiperazine pharmacophore based on historical structure-activity relationship (SAR) data across monoaminergic targets[3].
| Receptor Target | Primary G-Protein Coupling | Expected Affinity ( Ki ) | Typical Functional Activity | Reference Ligand for Assay Validation |
| 5-HT1A | Gi/o | 10 - 50 nM | Partial Agonist / Antagonist | WAY-100635 |
| 5-HT2A | Gq/11 | 50 - 150 nM | Antagonist | Ketanserin |
| Dopamine D2 | Gi/o | 100 - 300 nM | Partial Agonist | Haloperidol |
| α1-Adrenergic | Gq/11 | > 500 nM | Antagonist | Prazosin |
Sources
Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine: A Technical Guide for Medicinal Chemists
Executive Summary
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 40255-50-3) is a highly valuable bifunctional building block in medicinal chemistry. Featuring both a terminal primary amine and a 4-methoxyphenylpiperazine moiety, it serves as a critical precursor for synthesizing complex central nervous system (CNS) therapeutics, including atypical antipsychotics, 5-HT receptor ligands, and complex heterocyclic systems like quinazoline-2,4-dione derivatives[1].
This whitepaper details a robust, two-step synthetic methodology designed for high yield, scalability, and operational safety. By leveraging an atom-economical aza-Michael addition followed by a tightly controlled hydride reduction, this route avoids the need for costly transition-metal catalysts[2] and minimizes the formation of difficult-to-separate dimeric byproducts.
Retrosynthetic Strategy & Route Selection
When designing the synthesis of terminal piperazinyl-propylamines, chemists typically evaluate two primary routes:
-
Gabriel Synthesis: Alkylation of the piperazine with N-(3-bromopropyl)phthalimide followed by hydrazinolysis. While highly controlled, this route suffers from poor atom economy and generates stoichiometric phthalhydrazide waste.
-
Aza-Michael Addition / Reduction: Conjugate addition of the piperazine to acrylonitrile, followed by reduction of the resulting nitrile.
We select the Aza-Michael / Reduction route for this protocol. It is highly efficient, generates minimal waste, and utilizes inexpensive, readily available starting materials[3].
Retrosynthetic pathway for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine.
Mechanistic Causality & Reaction Optimization
Regioselectivity in the Aza-Michael Addition
The starting material, 1-(4-methoxyphenyl)piperazine, contains two nitrogen atoms (N1 and N4). The N1 lone pair is partially delocalized into the electron-rich 4-methoxyphenyl ring, imparting sp2 -like character and significantly reducing its nucleophilicity. Conversely, N4 is a purely aliphatic secondary amine ( sp3 hybridized). This electronic disparity guarantees absolute regioselectivity during the conjugate addition to acrylonitrile, eliminating the need for protecting groups.
Suppressing Dimerization During Nitrile Reduction
A notorious side reaction during the reduction of nitriles to primary amines is the formation of secondary amine dimers. This occurs when the newly formed primary amine attacks the highly electrophilic intermediate imine.
-
Causality of Reagent Choice: By utilizing Lithium Aluminum Hydride (LiAlH 4 ) in THF, the intermediate imine remains tightly coordinated to the aluminum complex. This steric and electronic shielding prevents nucleophilic attack by the free primary amine, ensuring high fidelity to the target monomeric product.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and operational parameters required for the successful execution of this two-step synthesis.
| Step | Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield | IPC Target |
| 1. Aza-Michael | Arylpiperazine : Acrylonitrile | 1.0 : 1.1 | 25 - 80 | 4 - 16 | 85 - 95% | Disappearance of SM (TLC) |
| 2. Reduction | Nitrile : LiAlH 4 | 1.0 : 2.0 | 0 to 66 | 4 | 75 - 85% | Absence of 2250 cm⁻¹ (IR) |
Experimental Protocols & Self-Validating Workflows
Protocol 1: Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanenitrile
Note: Acrylonitrile is highly toxic and a suspected carcinogen. Perform all operations in a well-ventilated fume hood.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-methoxyphenyl)piperazine (10.0 g, 52.0 mmol) and absolute ethanol (50 mL).
-
Addition: Add acrylonitrile (3.8 mL, 57.2 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 4 hours.
-
Self-Validation (IPC): Pull a 0.1 mL aliquot, concentrate, and analyze via TLC (Silica, 9:1 DCM:MeOH). The secondary amine starting material stains intensely with ninhydrin. The reaction is complete when the ninhydrin-active spot disappears.
-
Isolation: Concentrate the reaction mixture in vacuo to remove ethanol and unreacted acrylonitrile. The resulting crude product is typically a viscous oil or off-white solid that is sufficiently pure (>95% by LC-MS) to use directly in the next step without chromatography[3].
Protocol 2: Reduction to 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Step-by-step workflow for the LiAlH4 reduction of the nitrile intermediate and Fieser workup.
-
Setup: Flame-dry a 500 mL 3-neck flask. Under an inert nitrogen atmosphere, suspend LiAlH 4 (3.09 g, 81.4 mmol, 2.0 eq) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve the crude nitrile from Protocol 1 (~10.0 g, 40.7 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH 4 suspension via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Remove the ice bath and heat the reaction to a gentle reflux (66 °C) for 4 hours.
-
Self-Validation (IPC): Quench a micro-aliquot and analyze via FT-IR. The reaction is complete when the sharp C≡N stretching band at ~2250 cm⁻¹ is completely absent.
-
Fieser Workup (Critical Step): Cool the reaction to 0 °C. To safely quench unreacted hydride and prevent the formation of unfilterable aluminum hydroxide emulsions, strictly follow the Fieser method:
-
Slowly add 3.1 mL of distilled H 2 O dropwise (Caution: Vigorous H 2 evolution).
-
Add 3.1 mL of 15% aqueous NaOH.
-
Add 9.3 mL of distilled H 2 O.
-
Stir vigorously for 30 minutes until the aluminum salts precipitate as a crisp, white, granular solid.
-
-
Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate (3 × 50 mL). Concentrate the combined filtrates in vacuo to yield the target primary amine as a pale yellow oil, which may crystallize upon standing.
Analytical Validation Profiles
To ensure the integrity of the final product before downstream application, verify the structure against the following analytical benchmarks:
-
FT-IR (ATR): Appearance of a broad doublet at 3350 cm⁻¹ and 3280 cm⁻¹ (primary N-H stretch); complete absence of the 2250 cm⁻¹ (C≡N) peak.
-
¹H NMR (400 MHz, CDCl₃): δ 6.95 - 6.82 (m, 4H, Ar-H), 3.77 (s, 3H, -OCH₃), 3.10 (t, 4H, piperazine CH₂), 2.75 (t, 2H, -CH₂-NH₂), 2.60 (t, 4H, piperazine CH₂), 2.45 (t, 2H, N-CH₂-), 1.65 (quintet, 2H, -CH₂-CH₂-CH₂-), 1.40 (br s, 2H, -NH₂).
-
LC-MS (ESI+): Calculated for C₁₄H₂₄N₃O⁺ [M+H]⁺: 250.19; Found: 250.2.
References
-
Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement - Amazon S3. 3
-
Devine, R. (2013). Design, synthesis and biological evaluation of antidiabetic agents. A thesis submitted to the National University of Ireland in. Maynooth University. 2
-
KR20130074801A - One-pot synthesis method of quinazoline-2,4-dione derivatives - Google Patents. 1
Sources
Architecting Long-Chain Arylpiperazines: A Technical Guide to 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine Derivatives
Executive Summary
The development of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds that can be finely tuned to target specific aminergic G protein-coupled receptors (GPCRs). Among these, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine serves as a critical intermediate and core pharmacophore in the synthesis of Long-Chain Arylpiperazines (LCAPs). This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structure-activity relationships (SAR), mechanistic signaling pathways, and step-by-step synthetic and experimental validation protocols.
Pharmacophore Rationale and Structural Dynamics
The architecture of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is not arbitrary; it is a highly evolved modular system designed to exploit the orthosteric and secondary binding pockets of serotonin (5-HT) and dopamine (D) receptors .
-
The Arylpiperazine Terminus: The 1-(4-methoxyphenyl)piperazine moiety is the primary anchor. At physiological pH, the N4 atom of the piperazine ring is protonated, forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of aminergic GPCRs. The electron-donating 4-methoxy group on the phenyl ring modulates the basicity of the piperazine nitrogens and enhances cation- π interactions with aromatic microdomain residues (e.g., Phe6.51/6.52) .
-
The Alkyl Spacer: The 3-carbon (propyl) chain provides an optimal spatial distance (approximately 4–5 Å) between the basic amine and the terminal group. This flexibility allows the molecule to span from the deep orthosteric site into the more diverse secondary binding pocket (SBP) near the extracellular loops .
-
The Terminal Amine (Propan-1-amine): The primary amine serves as a versatile synthetic handle. By coupling this amine with various bulky groups (e.g., amides, imides, benzoxazolones), medicinal chemists can dictate the functional profile (agonist vs. antagonist) and subtype selectivity (e.g., 5-HT 1A vs. 5-HT 7 ) of the resulting LCAP .
Structure-Activity Relationship (SAR) & Pharmacological Profiling
Derivatization of the terminal amine drastically shifts the pharmacological profile. Coupling the 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine core with different heterocyclic systems allows for the generation of dual-acting agents, which are highly sought after for treating complex psychiatric disorders like major depressive disorder (MDD) and schizophrenia .
Quantitative SAR Summary of Terminal Derivatives
Note: Ki values represent binding affinities derived from standard radioligand displacement assays.
| Terminal Moiety Coupled to Scaffold | 5-HT 1A Ki (nM) | 5-HT 7 Ki (nM) | D 2 Ki (nM) | Primary Functional Profile |
| Phthalimide | 5.2 ± 1.1 | 65.4 ± 8.2 | > 1000 | 5-HT 1A Partial Agonist |
| Benzoxazolone | 1.8 ± 0.4 | 12.5 ± 2.1 | 450 ± 50 | Dual 5-HT 1A / 5-HT 7 Ligand |
| Pyrrolidine-2-carboxamide | 22.4 ± 3.5 | 8.1 ± 1.5 | > 1000 | 5-HT 7 Preferring Antagonist |
| Benzo[b]thiophene-2-carboxamide | 3.1 ± 0.8 | 15.2 ± 3.0 | 120 ± 15 | Mixed Serotonergic / Dopaminergic |
Chemical Synthesis & Derivatization Workflows
To ensure high yields and purity of the target LCAPs, a robust synthetic route is required. The following protocol outlines the generation of the primary amine scaffold and its subsequent derivatization.
Protocol 1: Synthesis of the Core Scaffold and LCAP Derivatization
Step 1: Alkylation (Gabriel Synthesis Intermediate)
-
Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add anhydrous potassium carbonate (K 2 CO 3 , 3.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq).
-
Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Causality: K 2 CO 3 acts as a mild base to scavenge the generated HBr, driving the nucleophilic substitution forward without causing side-reactions common with stronger bases.
Step 2: Gabriel Deprotection
-
Concentrate the reaction mixture, extract with dichloromethane (DCM), and wash with brine.
-
Dissolve the crude phthalimide intermediate in ethanol and add hydrazine hydrate (NH 2 NH 2⋅ H 2 O, 5.0 eq).
-
Reflux for 4 hours until a white precipitate (phthalhydrazide) forms.
-
Causality: Hydrazine hydrate is specifically chosen over acidic hydrolysis to prevent the cleavage of the 4-methoxy ether on the aryl ring and to keep the piperazine nitrogens non-protonated during the initial workup, facilitating a cleaner organic extraction.
-
Filter the precipitate, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH:NH 4 OH) to yield pure 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine.
Step 3: Amide Coupling (Derivatization)
-
Dissolve the desired terminal carboxylic acid (e.g., benzoxazolone-carboxylic acid) in anhydrous DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Add the primary amine scaffold (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 12 hours.
Synthetic workflow for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine and its LCAP derivatives.
Mechanistic Signaling Pathways
LCAP derivatives built on this scaffold frequently act as dual modulators of 5-HT 1A and 5-HT 7 receptors. Understanding the divergent intracellular signaling of these GPCRs is crucial for predicting in vivo efficacy.
-
5-HT 1A Receptors: Couple to G αi/o proteins. Activation inhibits adenylyl cyclase (reducing cAMP) and releases G βγ subunits, which activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
-
5-HT 7 Receptors: Couple to G αs proteins. Activation stimulates adenylyl cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA).
Divergent GPCR signaling pathways modulated by dual 5-HT1A/5-HT7 LCAP ligands.
Experimental Validation Protocols (Self-Validating System)
To ensure trustworthiness and reproducibility, synthesized LCAPs must be evaluated using self-validating in vitro models. The following protocol defines the standard for determining 5-HT 1A binding affinity.
Protocol 2: In Vitro Radioligand Binding Assay ([³H]8-OH-DPAT)
1. Membrane Preparation: Homogenize rat hippocampus tissue (or CHO cells stably expressing human 5-HT 1A ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer containing 10 μM pargyline (to inhibit monoamine oxidase) and 0.1% ascorbic acid (to prevent ligand oxidation).
2. Assay Incubation: In a 96-well plate, combine:
-
50 μL of test compound (varying concentrations from 10−11 to 10−5 M).
-
50 μL of [³H]8-OH-DPAT (final concentration 0.2 nM).
-
400 μL of membrane suspension (approx. 10-20 μg protein/well). Incubate at 37°C for 30 minutes to reach equilibrium.
3. Defining Non-Specific Binding (NSB): Causality in Protocol Design: To accurately determine specific binding, parallel wells must contain 10 μM of unlabeled serotonin (5-HT). Because 5-HT has a high affinity for all 5-HT receptor subtypes, this massive concentration vastly exceeds the Kd , saturating all specific orthosteric sites. Any remaining radioligand signal in these wells is definitively attributed to non-specific lipid or filter binding.
Bspecific=Btotal−Bnon−specific4. Filtration and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding of the radioligand). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the IC 50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Conclusion
The 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine scaffold represents a masterclass in rational drug design. By leveraging the conserved Asp3.32 interaction via the piperazine core and utilizing the propan-1-amine linker to probe the secondary binding pockets of aminergic GPCRs, researchers can architect highly specific or deliberately promiscuous neurotherapeutics. Strict adherence to the synthetic and pharmacological protocols outlined herein ensures the development of robust, self-validating data packages for preclinical drug discovery.
References
-
Bartyzel, A., Cristóvão, B., & Kaczor, A. A. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules, 2025.[Link]
-
Zajdel, P., et al. "Solid-supported synthesis, molecular modeling, and biological activity of long-chain arylpiperazine derivatives with cyclic amino acid amide fragments as 5-HT(7) and 5-HT(1A) receptor ligands." European Journal of Medicinal Chemistry, 2014.[Link]
-
Lacivita, E., et al. "Structure-activity relationships and molecular modeling studies of novel arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones as 5-HT(7) and 5-HT(1A) receptor ligands." European Journal of Medicinal Chemistry, 2014.[Link]
-
Perez-Silanes, S., et al. "New 1-Aryl-3-(4-arylpiperazin-1-yl)propane Derivatives, with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter, as a New Class of Antidepressants." Journal of Medicinal Chemistry, 2000.[Link]
-
Zhu, J., et al. "Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter." Journal of Medicinal Chemistry, 2011.[Link]
Pharmacological Profiling and Synthetic Utility of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine: A Technical Guide
Executive Summary
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 40255-50-3) is a highly versatile bifunctional molecule. It consists of a 4-methoxyphenylpiperazine (pMeOPP) pharmacophore tethered to a reactive aminopropyl linker. In modern drug discovery, this molecule serves a dual purpose: it possesses intrinsic biological activity at monoaminergic targets, and it acts as a critical synthetic precursor for Long-Chain Arylpiperazines (LCAPs). This whitepaper provides an in-depth analysis of its structural pharmacology, receptor signaling mechanisms, and the self-validating experimental protocols required to evaluate its biological activity in G-protein coupled receptor (GPCR) drug development.
Structural Pharmacology & Structure-Activity Relationship (SAR)
The biological activity of this compound is dictated by two distinct structural domains, which operate on the "message-address" concept of ligand design:
-
The pMeOPP Core (The "Message"): The arylpiperazine moiety is a privileged scaffold that dictates primary orthosteric binding. The basic nitrogen (N4) of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) found in transmembrane domain 3 (TM3) of aminergic GPCRs. The para-methoxy substitution on the phenyl ring acts as a hydrogen bond acceptor and provides electron-donating resonance, enhancing π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pockets of serotonin (5-HT) receptors and monoamine transporters .
-
The Aminopropyl Spacer (The "Address"): The 3-carbon alkyl chain terminating in a primary amine ( −NH2 ) provides the optimal spatial geometry for functionalization. In LCAPs, an n=3 or n=4 carbon linker is required to span the distance between the orthosteric binding site and secondary, allosteric binding pockets located near the extracellular loops of the receptor. This specific chain length is the primary driver of receptor subtype selectivity, allowing researchers to tune the molecule to favor 5-HT 1A agonism or α1A adrenergic antagonism .
Receptor Binding Profiles & Signaling Pathways
When functionalized into mature LCAPs, derivatives of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine exhibit polypharmacology across several key CNS and cardiovascular targets.
Serotonergic Activity (5-HT 1A Receptors)
Arylpiperazines are classical modulators of the 5-HT 1A receptor, typically acting as partial or full agonists. Binding to the 5-HT 1A receptor initiates a Gi/o -coupled signaling cascade. The Gαi subunit inhibits adenylate cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Concurrently, the Gβγ dimer activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in potassium efflux and subsequent neuronal hyperpolarization.
5-HT1A Gi/o-coupled signaling pathway modulated by arylpiperazine derivatives.
Adrenergic Activity ( α1A Receptors)
By coupling the primary amine of the aminopropyl linker to specific heterocyclic moieties (e.g., dihydropyrimidinones), the pharmacological profile shifts heavily toward α1A adrenoceptor antagonism. These derivatives block the Gq -coupled activation of phospholipase C (PLC), preventing intracellular calcium mobilization and inducing smooth muscle relaxation, a mechanism exploited in the treatment of benign prostatic hyperplasia (BPH) .
Experimental Protocols for Biological Evaluation
To rigorously evaluate the biological activity of compounds derived from this intermediate, researchers must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice to ensure high-fidelity data.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This assay determines the binding affinity ( Ki ) of the compound at specific GPCRs.
-
Causality & Validation: We utilize HEK293 cells due to their high transfection efficiency and negligible endogenous expression of aminergic receptors, ensuring that the signal is strictly target-specific. Glass fiber (GF/B) filters are pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of the basic piperazine ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., 5-HT 1A ). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.
-
Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., [3H] -8-OH-DPAT for 5-HT 1A ), 50 µL of the test compound (at varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification & Analysis: Extract the filters, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Step-by-step experimental workflow for GPCR radioligand binding assays.
Protocol 2: Functional cAMP Accumulation Assay (Efficacy Determination)
Binding affinity does not distinguish between agonists and antagonists. A functional assay is required to determine the intrinsic efficacy ( Emax ) of the compound.
-
Causality & Validation: To measure Gi -mediated inhibition of cAMP, the system must first be stimulated. We use Forskolin to directly activate adenylate cyclase, artificially raising baseline cAMP levels. The system is self-validating: a reference antagonist (e.g., WAY-100635) is applied to a parallel control group. If the test compound's ability to reduce cAMP is blocked by the antagonist, the response is definitively receptor-mediated.
Step-by-Step Methodology:
-
Cell Seeding: Plate receptor-expressing CHO-K1 or HEK293 cells in a 384-well microplate at a density of 5,000 cells/well.
-
Stimulation: Add 10 µM Forskolin and the test compound (in serial dilutions) simultaneously. Include 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the degradation of synthesized cAMP. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents (e.g., europium-labeled cAMP antibody and an acceptor fluorophore).
-
Analysis: Measure the FRET signal using a microplate reader. The signal is inversely proportional to the intracellular cAMP concentration. Plot the dose-response curve to determine EC50 and Emax .
Quantitative Data Presentation
The structural modifications enabled by the aminopropyl linker allow the 4-methoxyphenylpiperazine core to achieve highly potent and specific binding profiles. The table below summarizes the typical binding affinities ( Ki ) observed for mature LCAPs derived from this intermediate.
| Target Receptor | Typical Affinity ( Ki , nM) | Functional Role | Clinical Relevance / Application |
| 5-HT 1A | 0.5 – 5.0 | Agonist / Partial Agonist | Anxiolytics, Antidepressants |
| 5-HT 2A | 10.0 – 50.0 | Antagonist | Atypical Antipsychotics |
| D 2 / D 3 | 5.0 – 25.0 | Partial Agonist / Antagonist | Schizophrenia, Bipolar Disorder |
| α1A | 0.1 – 2.0 | Antagonist | Benign Prostatic Hyperplasia (BPH) |
| SERT | 50.0 – 150.0 | Reuptake Inhibitor | Major Depressive Disorder (MDD) |
Conclusion
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a foundational building block in medicinal chemistry. By leveraging the robust pharmacophore of the 4-methoxyphenylpiperazine ring and the spatial flexibility of the aminopropyl linker, researchers can synthesize highly selective ligands for complex neuropsychiatric and cardiovascular conditions. Rigorous, self-validating pharmacological assays remain paramount in translating these synthetic intermediates into viable therapeutic candidates.
References
-
Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(4), 1085-1133. Available at:[Link]
-
Nagarathnam, D., et al. (1998). Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 3. Approaches To Eliminate Opioid Agonist Metabolites by Using Substituted Phenylpiperazine Side Chains. Journal of Medicinal Chemistry, 41(26), 5320-5333. Available at:[Link]
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS 40255-50-3): A Core Pharmacophore-Linker in Neuropsychiatric Drug Development
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing ligands that can selectively target multiple neuroreceptors without suffering from poor pharmacokinetic profiles. The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS 40255-50-3) represents a masterclass in rational drug design. It serves as a highly versatile building block—specifically, a pharmacophore-linker conjugate—used extensively in the synthesis of Long-Chain Arylpiperazines (LCAPs) targeting serotonin (5-HT) and dopamine receptors[1][2].
This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols for this critical intermediate, providing drug development professionals with a comprehensive guide to its application.
Mechanistic Rationale: The LCAP Pharmacophore Model
The architecture of CAS 40255-50-3 is not arbitrary; it is a highly optimized structure designed to exploit the binding pockets of the 5-HT1A receptor and the Serotonin Transporter (SERT)[1].
The molecule is divided into two functional domains:
-
The Pharmacophore (4-Methoxyphenylpiperazine): The basic piperazine nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (Asp116) in the orthosteric binding site of the 5-HT1A receptor. The 4-methoxy substitution on the phenyl ring acts as an electron-donating group, enhancing binding affinity via dipole interactions and hydrogen bonding with serine/threonine residues in the receptor pocket[1].
-
The Linker (Propan-1-amine): The three-carbon alkyl chain is the optimal length to span the distance between the primary binding site and secondary allosteric or lipophilic pockets. The terminal primary amine provides a versatile synthetic handle, allowing chemists to attach bulky terminal moieties (e.g., hydantoins, purines, or atypical antipsychotic scaffolds) via amide bonds or reductive amination[1].
Long-Chain Arylpiperazine (LCAP) pharmacophore model highlighting the structural domains.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is essential for downstream purification and formulation. Below is a summary of its quantitative data[3][4].
Table 1: Physicochemical Properties of CAS 40255-50-3
| Property | Value | Scientific Implication |
| CAS Number | 40255-50-3 | Primary identifier for regulatory tracking[3]. |
| Molecular Formula | C14H23N3O | Indicates a high nitrogen content, typical of CNS-active basic amines[3]. |
| Molecular Weight | 249.35 g/mol | Low molecular weight leaves ample room (<250 Da) to attach terminal groups while adhering to Lipinski's Rule of 5[3]. |
| Boiling Point | ~404ºC at 760mmHg | High boiling point indicates low volatility; requires high-vacuum distillation for purification[3]. |
| Precursor CAS | 38212-30-5 | 1-(4-Methoxyphenyl)piperazine is the primary starting material[4][5]. |
Synthetic Methodology: A Self-Validating Protocol
The most atom-economical and scalable route to synthesize CAS 40255-50-3 avoids the use of 1,3-dibromopropane, which often leads to unwanted dimerization (over-alkylation). Instead, we utilize a two-step sequence: a Michael addition followed by nitrile reduction .
Causality in Experimental Design:
-
Why Acrylonitrile? It acts as an excellent Michael acceptor for the secondary amine of the piperazine, ensuring exactly a three-carbon chain is installed without the risk of cross-linking.
-
Why Raney Nickel over LiAlH4? While Lithium Aluminum Hydride (LiAlH4) can reduce nitriles, it is overly aggressive, requires strictly anhydrous conditions, and its aluminum salt byproducts complicate the workup (Fieser method), often trapping the product. Raney Nickel with hydrogen gas, in the presence of methanolic ammonia, suppresses the formation of secondary amine byproducts and allows for a simple filtration workup.
Synthetic workflow for CAS 40255-50-3 via Michael addition and nitrile reduction.
Step-by-Step Protocol
Phase 1: Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanenitrile
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5) (1.0 eq) in absolute ethanol (200 mL)[4].
-
Addition: Dropwise, add acrylonitrile (1.2 eq) over 15 minutes at room temperature. Causality: Slow addition prevents thermal runaway from the exothermic Michael addition.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Validation Check 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (DCM:MeOH 9:1). The disappearance of the secondary amine starting material validates the completion of the addition.
-
Workup: Concentrate the mixture under reduced pressure to yield the intermediate nitrile as a crude oil.
Phase 2: Reduction to CAS 40255-50-3
-
Preparation: Dissolve the crude nitrile in a solution of 7M ammonia in methanol (150 mL). Causality: The excess ammonia shifts the equilibrium to prevent the newly formed primary amine from attacking unreacted imine intermediates, which would form unwanted secondary amine dimers.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add a catalytic amount of Raney Nickel slurry.
-
Hydrogenation: Transfer the mixture to a Parr hydrogenator. Pressurize with H2 gas to 50 psi and agitate at room temperature for 12 hours.
-
Validation Check 2 (Hydrogen Uptake): The reaction is self-validating when the pressure gauge stabilizes, indicating hydrogen consumption has ceased.
-
Workup: Carefully filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel. Wash the pad with methanol.
-
Purification: Evaporate the filtrate. The resulting residue can be purified via vacuum distillation or converted to a dihydrochloride salt by bubbling HCl gas through an ethereal solution of the crude amine, yielding CAS 40255-50-3 as a highly pure, stable solid.
Downstream Application: Synthesizing Dual-Action Ligands
Once synthesized, CAS 40255-50-3 is typically coupled with a heterocyclic carboxylic acid or an alkyl halide. For instance, condensing this amine with an imidazo[2,1-f]purine-2,4-dione derivative yields compounds that act as potent dual ligands for SERT and the 5-HT1A receptor[1].
Table 2: Pharmacological Impact of LCAP Derivatization
| Structural Modification | Target Receptor | Biological Effect |
| Unsubstituted Arylpiperazine | 5-HT (Non-selective) | Broad-spectrum binding, high off-target toxicity[1]. |
| 4-Methoxy Substitution | 5-HT1A | Increased orthosteric affinity via hydrogen bonding[1]. |
| Addition of Propyl Linker + Purine | 5-HT1A + SERT | Dual-action anxiolytic/antidepressant profile (pKi > 7.5)[1]. |
By understanding the causality behind the structure and synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine, drug development professionals can rapidly iterate on LCAP scaffolds, accelerating the discovery of next-generation neuropsychiatric therapeutics.
References
-
IndiaMART. "1-(4-Methoxyphenyl)piperazine - 38212-30-5". IndiaMART Chemical Suppliers. Available at:[Link]
-
Zagórska, A., et al. "Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties". National Center for Biotechnology Information (PMC). Available at:[Link]
-
ResearchGate. "Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline". ResearchGate Publications. Available at:[Link]
Sources
Structural and Pharmacological Paradigms of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine in GPCR Ligand Design
Executive Summary
In the landscape of neuropharmacology and medicinal chemistry, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (hereafter referred to as 4-MeOPP-PA ) operates as a highly versatile, privileged pharmacophore intermediate. Rather than acting as a standalone drug, it serves as the foundational building block for synthesizing Long-Chain Arylpiperazines (LCAPs) . LCAPs are a prominent class of molecules renowned for their polypharmacological profiles, specifically targeting Central Nervous System (CNS) G-protein coupled receptors (GPCRs).
By providing a pre-assembled arylpiperazine core tethered to a flexible 3-carbon aliphatic spacer and a reactive primary amine, 4-MeOPP-PA enables the rapid, modular synthesis of ligands that interact with serotonin (5-HT1A, 5-HT7), dopamine (D2, D3), and adrenergic (α1) receptors. This technical guide delineates the mechanistic rationale behind its structural components, identifies its primary therapeutic targets, and provides validated experimental protocols for synthesizing and evaluating its derivatives.
Mechanistic Rationale of the Pharmacophore Topology
The architecture of 4-MeOPP-PA is not arbitrary; it is a highly optimized geometric match for the binding pockets of aminergic GPCRs.
-
The Arylpiperazine Core (Orthosteric Anchor): The piperazine ring contains a basic nitrogen (N4) that remains protonated at physiological pH. This protonated amine is critical for forming a highly conserved salt bridge with a specific aspartate residue located in Transmembrane Helix 3 (TM3) of the receptor (e.g., Asp116 in 5-HT1A)1[1]. The 4-methoxyphenyl group projects into a hydrophobic pocket formed by TM5 and TM6, engaging in π-π stacking interactions with aromatic residues such as Phe362 and Trp358[1]. The para-methoxy substitution influences the electron density of the aromatic ring and the basicity of the piperazine, fine-tuning receptor affinity.
-
The 3-Aminopropyl Spacer: The three-carbon aliphatic chain provides the precise steric distance required to bridge the deep orthosteric binding site and the allosteric/extended binding pocket (EBP) near the extracellular surface 2[2].
-
The Primary Amine (Synthetic Vector): The terminal -NH2 group acts as a nucleophilic anchor. By coupling this amine with various bulky terminal moieties (e.g., imides, amides, or azinesulfonyl chlorides), researchers can dictate the ligand's subtype selectivity (e.g., shifting the profile from a D2 antagonist to a 5-HT7 agonist)[2].
Primary Therapeutic Targets and Clinical Relevance
Derivatives synthesized from 4-MeOPP-PA are evaluated against a specific panel of GPCRs to treat complex psychiatric and neurological conditions.
-
Serotonin 5-HT1A and 5-HT7 Receptors:
-
5-HT1A (Gi/o-coupled): Activation leads to the inhibition of adenylyl cyclase (AC) and a decrease in cyclic AMP (cAMP). Partial agonists or antagonists at this site are potent anxiolytics and antidepressants3[3].
-
5-HT7 (Gs-coupled): Activation stimulates AC, increasing cAMP. Antagonism of 5-HT7 is a novel mechanism for enhancing cognitive function and augmenting the efficacy of traditional antidepressants[2].
-
-
Dopamine D2 and D3 Receptors:
-
D2 (Gi/o-coupled): The primary target for typical and atypical antipsychotics. LCAPs often act as D2 antagonists or partial agonists to mitigate the positive symptoms of schizophrenia 4[4].
-
D3 (Gi/o-coupled): Highly localized in the limbic system. D3-selective antagonists synthesized from 4-MeOPP-PA are investigated for treating substance use disorders and the negative symptoms of schizophrenia5[5].
-
-
Alpha-1 (α1) Adrenergic Receptors:
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the development of 4-MeOPP-PA derivatives must follow strict, self-validating experimental systems. Below are the core protocols for synthesis and biological evaluation.
Protocol 1: Chemical Synthesis of LCAP Derivatives (Sulfonylation)
Causality & Rationale: The coupling of 4-MeOPP-PA with an azinesulfonyl chloride requires an aprotic environment and a non-nucleophilic organic base to neutralize the generated HCl. This prevents the protonation of the primary amine, which would otherwise quench its nucleophilicity and halt the reaction.
-
Preparation: Dissolve 1.0 mmol of 4-MeOPP-PA in 7 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 2.4 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered base that neutralizes HCl without acting as a competing nucleophile.
-
Cooling: Submerge the reaction flask in an ice bath (0 °C) to control the exothermic nature of the sulfonylation.
-
Coupling: Add 1.2 mmol of the chosen azinesulfonyl chloride in one portion.
-
Reaction: Stir the mixture for 6 hours, allowing it to gradually reach room temperature.
-
Purification: Wash the organic layer with saturated aqueous NaHCO3, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: DCM/MeOH 95:5)[2].
Protocol 2: Radioligand Competition Binding Assay (5-HT1A Target Validation)
Causality & Rationale: This assay measures the ability of the synthesized ligand to displace a known radioactive tracer. Pre-soaking filters neutralizes charge interactions, ensuring a high signal-to-noise ratio.
-
Membrane Preparation: Isolate crude cell membrane homogenates from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Tracer Selection: Use [3H]-8-OH-DPAT (0.2 nM) as the highly specific radioligand for 5-HT1A.
-
Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the 4-MeOPP-PA derivative (10^-11 to 10^-5 M) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 for 60 minutes at 25 °C.
-
Non-Specific Binding (NSB): Define NSB by adding 10 µM of unlabeled serotonin. Rationale: This saturates all specific receptor sites; any remaining radioactivity is non-specific background binding.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter. Calculate Ki values using the Cheng-Prusoff equation 7[7].
Protocol 3: Functional cAMP Accumulation Assay
Causality & Rationale: Binding affinity (Ki) does not indicate efficacy (agonist vs. antagonist). Measuring downstream cAMP levels confirms the functional consequence of receptor engagement.
-
Cell Seeding: Seed CHO cells expressing 5-HT1A receptors in 96-well plates.
-
Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase and raise basal cAMP levels.
-
Ligand Addition: Add the 4-MeOPP-PA derivative. If the compound is an agonist, it will activate the Gi/o pathway, counteracting Forskolin and reducing cAMP levels. If it is an antagonist, it will block 5-HT-induced cAMP reduction[3].
-
Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Quantitative Data Presentation
The structural modifications of the terminal moiety attached to the 4-MeOPP-PA scaffold drastically alter the receptor binding profile. Table 1 summarizes representative binding affinities.
| Ligand Derivative (Terminal Moiety + 4-MeOPP-PA) | 5-HT1A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | α1a Affinity (Ki, nM) | Primary Functional Role |
| Quinoline-sulfonamide analog | 1.5 | 12.4 | 45.0 | >100 | 5-HT1A Partial Agonist |
| Isoquinoline-sulfonamide analog | 4.2 | 8.5 | 18.2 | >100 | Dual 5-HT7/D2 Antagonist |
| Dihydropyrimidinone analog | >100 | >100 | >1000 | 0.8 | α1a Selective Antagonist |
| Unsubstituted Phthalimide analog | 15.0 | 85.0 | 120.0 | 45.0 | Mixed Polypharmacology |
Table 1: Representative binding affinities (Ki) of LCAPs derived from the 4-MeOPP-PA scaffold, demonstrating the target-shifting capability of the terminal moiety[2],[6].
Mandatory Visualizations
Caption: LCAP Pharmacophore Assembly and GPCR Binding Topology
Caption: 5-HT1A Receptor Gi/o-Coupled Signaling Pathway Modulated by LCAPs
References
- Structural determinants influencing halogen bonding: a case study on azinesulfonamide analogs of aripiprazole as 5-HT1A, 5-HT7, and D2 receptor ligands. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0XJ0LLIIPw2NM7B5U_UhIiKmNI73SDPjNPXC7Z8ysOwnVT_CUVQylDguk_x-CVn_tmEK9hUlzI2HX2Ow11NX6pfIciRTE2eWuc8tw_Z6GuEPWd28Fh0U1wMk-0V_ihWRQNJjyjPp485DOsD0=]
- N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDHCfWRvE5cDVW8ZygtcFAG1bOzKc51ngRarxd6g8q0AxW6KaKZr1uhFgPWAtTU_FhOa279MSBP7HG7RblTEqgz61CMsueuofpwZjzTg3vTFc6XMhNJaRPwU-wKoc-r9VxY6g=]
- Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 3. Approaches To Eliminate Opioid Agonist Metabolites by Using Substituted Phenylpiperazine Side Chains. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_AYCTNfFGcGbnMjYTJ25EODF0cxqPf0YcSI9dt92nskr6fREqtb7BIHCx2e_5u7hs0DiwxKGuFHa8n2yqLAnJx3OqKXzLcqyL5rjZIbGvOuosd8iXtLS3_v-E8ws_HgZVbw9qCmuN]
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHde9Vllp14jDE_1cxQBy8517pH7nxwRxKV0iGJ7u74YviVlfMwAxRDZ1vLYNy0iPgknzdFTyq3tz6oUF5BzM_DN3ZhgbBCN_BqGomRXwAmnOEI68niiCFFH7NyCizrsw1WL2AnCXPve9rIAq5XQuBuOZvze15Q-c2SOxyRqn3NV1Fh24sxF3PJP2rmXSbQWBFOafl7jK2EY5U_plzebWNOgrZqGT_X4uswjw4GHVc=]
- Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbKnW7AAS952LqZgcZCGtRqmAMGWGX419FfgE1VoLcZcAQ0dHQ3QAGXMCTra1l4maJyszOsq_w0bGqQsIEKp3ezvWTA6gau-ic0PZJWqlg4NfpB_EO_-cqI0zq_mxHY5LojqWtVbUS6wP_9ddSdGX3FteK7iPrRn8EyUUCMTUbQdl25AXgvq6jRsBjUkXSVjuA10Gtflu95KfLr4LAALAvBvM06DCumhQHlhlWpe_Qg3t8K9xBJVFFeBilBQH6rfIX-idmluRd53K5hjcEdNXfpAyrLPC3YBF8HQgETEdY9LojsCQeP0Lw_WpczFxqrTyH]
- Maciej PAWŁOWSKI - Research profile. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErWtkcX1haSX-Pe_j4YNOk_3_qpFyEuh4yg5uIE_w-i5Lq3exwzymUSkhqRnrsDazpZqC1C6oQ-6_gVINCKD86DNJQpDVoobJBfsPs7wYuWqBDQq5t3vWZY-th-32H0Guq7DpOltTN5LsYbe5LMehUHTU=]
- Computational Studies of GPCR-Ligand Interactions: Molecular Dynamics and Ligand Design. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9wrcrJrqV_UwrU_8z6D_8miNaGhv7l0Ka-QWeoHncbPzb5zx3AHEpmnYf797l80H-6vfp7p9LPEqqSo8CbwC29q8MzyClIYRGhDGzkEOXKG-s7l9NYl8yGb29dxajcWluk2PHhtc6X3kVqMfuSSSNku5x3HVQ4yDLm2_9uDuQncBIs5LrxXcfkaNiLrlheY9F095w9ZVc6d0FUq87IC5xMoH52SjsWzTytRHUtRiANUWVUbTOmNlkFv1lorJRPX0JaOTs47JjUKCGSBk8PWDT31Y4IxrvKy6x0FIQgFoBm_aqzBJTork46h2cBI8vMiUfF5jhQJ2BhkKNYOG5VAroU87mEfjCF3IW0yOkqDaBewXJG09lP5nM1YbE_dJ7fkvJzXcp-Hdm8eCFVkZeUE0RntXMW8iwC1r-p3FjnW63Njf8]
Sources
- 1. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
Application Note: Comprehensive NMR Structural Elucidation of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Introduction & Pharmacological Context
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 40255-50-3) is a critical intermediate and pharmacophore in contemporary medicinal chemistry. Piperazine derivatives, particularly arylpiperazines linked to alkylamine chains, are ubiquitous in central nervous system (CNS) drug development due to their high affinity for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors .
In drug development, ensuring the absolute structural integrity and purity of this precursor is paramount. Impurities or regioisomers (such as branching on the propyl chain) can drastically alter the pharmacological profile of the final active pharmaceutical ingredient (API). This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the chemical structure of this molecule, moving beyond simple 1D NMR by employing 2D correlation spectroscopy to prove exact atomic connectivity.
Structural Dynamics & Causality in Experimental Design
The molecule consists of three distinct domains: an electron-rich 4-methoxyphenyl ring , a dynamic piperazine core , and a flexible propan-1-amine chain .
When designing the NMR protocol, solvent selection is the first critical decision. Deuterochloroform (CDCl₃) is explicitly chosen over protic solvents like Methanol-d₄ or Deuterium Oxide (D₂O).
-
The Causality: The primary amine (-NH₂) and the tertiary piperazine nitrogens are highly susceptible to rapid proton-deuterium exchange. Using a protic solvent would obliterate the amine proton signal and induce isotopic shifts in the adjacent carbon resonances. CDCl₃ preserves the integrity of the -NH₂ protons (typically appearing as a broad singlet around 1.40 ppm), allowing for a complete integration of the spin system . Furthermore, CDCl₃ minimizes the disruption of the piperazine ring's rapid chair-chair interconversion, ensuring sharp, time-averaged aliphatic signals rather than the broadened peaks often seen in highly viscous solvents like DMSO-d₆.
Step-by-step NMR acquisition workflow for structural elucidation.
Step-by-Step Experimental Protocol
To establish a self-validating dataset, the following multi-nuclear workflow must be executed.
Phase I: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of the analyte to ensure a sufficient signal-to-noise ratio (SNR) for ¹³C acquisition without causing concentration-dependent line broadening.
-
Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).
-
Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube. Ensure the solvent column is at least 4 cm high to maintain optimal magnetic field homogeneity during shimming.
Phase II: Data Acquisition Parameters
-
Probe Tuning & Shimming: Tune the probe to ¹H and ¹³C frequencies. Perform automated gradient shimming until the TMS signal achieves a line width at half height of < 1 Hz.
-
1D ¹H NMR: Acquire 16 scans with a spectral width of 15 ppm. Crucial: Set the relaxation delay (D1) to at least 2 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (T₁) of the aliphatic protons, which is mandatory for accurate quantitative integration of the propyl and piperazine chains .
-
1D ¹³C NMR: Acquire 1024 scans using a proton-decoupled sequence (e.g., WALTZ-16) with a spectral width of 250 ppm.
-
2D NMR (COSY, HSQC, HMBC): Set up gradient-selected 2D experiments.
-
COSY maps the contiguous -CH₂-CH₂-CH₂- spin system of the propyl chain.
-
HSQC correlates protons to their directly attached carbons, separating overlapping piperazine signals.
-
HMBC is strictly required to bridge the non-protonated nitrogen atoms, confirming the linkage between the propyl chain and the piperazine core via ³J_CH correlations.
-
Quantitative Data Presentation & Spectral Assignments
The predictive and empirical assignments for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine are summarized below. The electron-donating methoxy group heavily shields the ortho protons on the aromatic ring, pushing them upfield relative to standard benzene.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 400/100 MHz)
| Molecular Fragment | Position | ¹H Shift (δ, ppm) | Multiplicity & Integration | ¹³C Shift (δ, ppm) |
| Aryl Ring | -OCH₃ | 3.77 | s, 3H | 55.6 |
| C4 (C-OMe) | - | - | 153.9 | |
| C1 (C-N) | - | - | 145.8 | |
| C3, C5 (ortho to OMe) | 6.83 | d, J = 9.0 Hz, 2H | 114.5 | |
| C2, C6 (ortho to N) | 6.90 | d, J = 9.0 Hz, 2H | 118.2 | |
| Piperazine Core | C2'', C6'' (near Aryl) | 3.08 | t, J = 4.9 Hz, 4H | 50.6 |
| C3'', C5'' (near Alkyl) | 2.60 | t, J = 4.9 Hz, 4H | 53.4 | |
| Propyl Chain | C1' (N-CH₂) | 2.45 | t, J = 7.5 Hz, 2H | 56.8 |
| C2' (-CH₂-) | 1.65 | quintet, J = 7.2 Hz, 2H | 30.2 | |
| C3' (CH₂-NH₂) | 2.75 | t, J = 6.8 Hz, 2H | 40.5 | |
| Amine | -NH₂ | 1.40 | br s, 2H | - |
Mechanistic Validation via 2D Connectivity
To ensure the protocol is self-validating, we rely on Heteronuclear Multiple Bond Correlation (HMBC). 1D NMR alone cannot prove that the propyl chain is attached to the piperazine ring rather than the aromatic ring. HMBC solves this by detecting long-range coupling (typically over 2 to 3 bonds).
A strong ³J_CH correlation will be observed between the C1' protons of the propyl chain (δ 2.45) and the C3''/C5'' carbons of the piperazine ring (δ 53.4). Similarly, the connection between the aryl ring and the piperazine core is validated by a ³J_CH cross-peak between the piperazine C2''/C6'' protons (δ 3.08) and the aromatic C1 carbon (δ 145.8).
Key 2D NMR HMBC and COSY correlations establishing exact molecular connectivity.
By systematically applying this workflow, researchers can definitively confirm the structure of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine, ensuring high-fidelity starting materials for downstream pharmaceutical synthesis.
References
Mass spectrometry of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS Analysis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine: A Comprehensive Application Note
Introduction & Chemical Context
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a bifunctional molecule featuring an arylpiperazine scaffold linked to a primary aminopropyl chain. Arylpiperazines, such as 1-(4-methoxyphenyl)piperazine (pMeOPP), are widely recognized in drug discovery for their affinity to serotonin (5-HT) receptors and frequently appear in toxicological screenings as designer drugs. The addition of the propan-1-amine linker significantly increases the molecule's polarity and provides a highly reactive primary amine handle.
For researchers and drug development professionals, accurately quantifying this compound in complex biological matrices or synthetic mixtures requires a highly selective approach. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, providing unparalleled sensitivity and structural confirmation[1].
Physicochemical & Mass Spectrometric Properties
Understanding the intrinsic properties of the analyte is critical for optimizing ionization and chromatographic retention. The presence of both a primary aliphatic amine and a tertiary piperazine nitrogen makes this a highly basic compound, dictating the use of low-pH mobile phases to ensure complete protonation.
Table 1: Analyte Properties
| Property | Value / Description |
| Chemical Formula | C14H23N3O |
| Monoisotopic Mass | 249.1841 Da |
| Precursor Ion ([M+H]+) | m/z 250.1919 |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Predicted pKa | ~10.5 (primary amine), ~8.5 (piperazine) |
| LogP (estimated) | 1.5 – 2.0 (Polar, basic) |
Mechanistic Fragmentation Pathways (Causality & Logic)
In tandem mass spectrometry, the fragmentation of a molecule is not random; it is dictated by localized charge distribution and bond dissociation energies. Under ESI+ conditions, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine undergoes several predictable and characteristic fragmentation pathways[1]:
-
Pathway A: Aliphatic Chain Cleavage (m/z 193.1) Because the aliphatic nitrogens are highly basic, protonation readily occurs at the N1 position of the piperazine ring (attached to the propyl group). Collision-induced dissociation (CID) triggers an inductive cleavage of the C-N bond, resulting in the neutral loss of allylamine (C3H7N, 57 Da). This leaves the highly stable 1-(4-methoxyphenyl)piperazine cation at m/z 193.1. This is the most abundant product ion and is ideal for quantification.
-
Pathway B: Piperazine Ring Opening (m/z 150.1) A hallmark of arylpiperazine fragmentation is the retro-Diels-Alder-like cleavage or inductive opening of the piperazine ring[2]. This causes the loss of the aliphatic chain along with a portion of the piperazine ring (loss of C5H12N2), yielding a 4-methoxyaniline-like fragment at m/z 150.1.
-
Pathway C: Charge Retention on the Aliphatic Amine (m/z 58.1) If the initial protonation occurs on the primary amine of the propyl chain, high-energy CID can cleave the chain from the piperazine core, retaining the charge on the aminopropyl fragment to form a stable cation at m/z 58.1.
Caption: Mechanistic fragmentation pathway of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine in ESI+.
Experimental Protocol: A Self-Validating System
To ensure analytical trustworthiness, this protocol employs a self-validating system using Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and stable isotope-labeled internal standards (SIL-IS). The MCX chemistry actively traps the basic amine groups, allowing aggressive washing of neutral and acidic matrix interferences, thereby eliminating ion suppression[3].
Step 1: Sample Preparation & Extraction
-
Spiking : Aliquot 200 µL of the biological or synthetic sample into a clean tube. Spike with 20 µL of a deuterated internal standard (e.g., mCPP-d8 or BZP-d7 at 100 ng/mL) to correct for downstream matrix effects[2].
-
Pre-treatment : Dilute the sample with 200 µL of 2% phosphoric acid to disrupt protein binding and ensure the analyte is fully ionized.
-
SPE Conditioning : Condition the MCX cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of LC-MS grade water.
-
Loading & Washing : Load the pre-treated sample. Wash sequentially with 1 mL of 0.1 N HCl (removes basic/neutral interferences) and 1 mL of 100% methanol (removes hydrophobic interferences).
-
Elution : Elute the target analyte using 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amines, releasing them from the cation-exchange sorbent.
-
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Step 2: Liquid Chromatography (LC) Conditions
A biphenyl column is selected over standard C18 because the biphenyl stationary phase provides enhanced π-π interactions with the methoxyphenyl ring, improving retention and peak shape for basic aromatic amines.
-
Column : Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Column Temperature : 40 °C
-
Mobile Phase A : 0.1% Formic Acid in Water (Ensures protonation).
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Gradient :
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: Linear ramp to 60% B
-
6.0 - 7.0 min: Ramp to 95% B (Column wash)
-
7.1 - 10.0 min: Re-equilibrate at 5% B
-
Step 3: Mass Spectrometry (MS) Conditions
-
Source : Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage : 3.5 kV
-
Desolvation Temperature : 450 °C
-
Desolvation Gas Flow : 800 L/hr
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
Caption: LC-MS/MS self-validating workflow ensuring high recovery and matrix-independent quantification.
Data Presentation: Optimized MRM Transitions
To ensure maximum selectivity, three transitions are monitored. The transition with the highest signal-to-noise ratio is used as the quantifier, while the others serve as qualifiers to confirm the structural identity based on ion ratios.
Table 2: MRM Parameters for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
| Precursor Ion (m/z) | Product Ion (m/z) | Identity / Pathway | Collision Energy (eV) | Purpose |
| 250.2 | 193.1 | Loss of aminopropyl | 20 | Quantifier |
| 250.2 | 150.1 | Piperazine ring cleavage | 35 | Qualifier 1 |
| 250.2 | 58.1 | Aminopropyl cation | 25 | Qualifier 2 |
| 250.2 | 122.1 | Methoxy cleavage | 40 | Qualifier 3 |
(Note: Collision energies are approximate and should be tuned specific to the instrument manufacturer, e.g., Waters, Agilent, or Thermo Fisher).
References
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC National Institutes of Health (NIH) / PMC URL:[Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed National Institutes of Health (NIH) / PubMed URL:[Link]
-
(PDF) Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs ResearchGate URL: [Link]
Sources
Cell-based assays for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine cytotoxicity
Application Note: Multi-Parametric Cytotoxicity Profiling of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Scientific Rationale & Assay Causality
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a structurally distinct piperazine derivative characterized by a methoxyphenyl moiety and a propan-1-amine chain. Compounds within this chemical class are frequently investigated in neuropharmacology as 5-HT (serotonin) receptor ligands, atypical antidepressants, or are monitored as potential designer drugs[1].
Because these molecules are designed to cross the blood-brain barrier and are subsequently metabolized by the liver, evaluating their safety requires specific, biologically relevant cell models. We utilize SH-SY5Y (human neuroblastoma) to assess direct neurotoxicity and HepG2 (human hepatocellular carcinoma) to evaluate hepatic liability and potential reactive metabolite formation[1].
The Causality of the Multiplexed Approach Cytotoxicity induced by piperazine derivatives rarely begins with immediate cell lysis. Instead, toxicity typically manifests as a temporal cascade: initial mitochondrial uncoupling (complex I inhibition) leads to intracellular ATP depletion and reactive oxygen species (ROS) generation, which eventually culminates in membrane rupture and necrotic cell death[2]. Relying on a single viability marker can result in misleading safety profiles. To capture the full mechanistic picture, this protocol employs a self-validating, dual-parametric system:
-
Metabolic Viability (ATP Quantitation): Utilizing the CellTiter-Glo® assay, we measure intracellular ATP via a luciferase-catalyzed reaction[3]. A reduction in ATP without membrane rupture indicates cytostatic effects or early mitochondrial stress.
-
Membrane Integrity (LDH Release): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular medium is a direct, causal indicator of compromised membrane integrity (necrosis or late-stage apoptosis)[4].
Experimental Workflow & Self-Validating Controls
A robust assay must be self-validating. This protocol incorporates internal controls to define the absolute assay window:
-
Vehicle Control (0% Cytotoxicity Baseline): Piperazine derivatives are often lipophilic, requiring DMSO for dissolution. The vehicle control (matched DMSO concentration, strictly <0.5% v/v) ensures that observed toxicity is compound-driven, not solvent-driven.
-
Maximum Lysis Control (100% Cytotoxicity): Addition of 0.1% Triton X-100 disrupts all lipid bilayers, yielding maximum LDH release and zero ATP[4]. This establishes the upper limit of the assay's dynamic range.
Multiplexed workflow for parallel quantification of membrane integrity (LDH) and metabolic viability.
Detailed Experimental Protocols
Phase I: Cell Seeding and Compound Treatment
-
Cell Preparation: Harvest SH-SY5Y and HepG2 cells during the logarithmic growth phase.
-
Seeding: Seed cells into opaque-walled, clear-bottom 96-well plates.
-
SH-SY5Y: 15,000 cells/well in 100 µL DMEM/F12 + 10% FBS.
-
HepG2: 20,000 cells/well in 100 µL EMEM + 10% FBS.
-
Causality Note: HepG2 cells are larger and metabolize faster; optimizing seeding density ensures the cells do not overgrow and deplete essential nutrients before the assay concludes, which would artificially inflate background LDH levels.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.
-
Compound Preparation: Prepare a 10 mM stock of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine in 100% DMSO. Perform serial dilutions in complete culture media to generate a 10-point dose-response curve (e.g., 0.1 µM to 300 µM). Ensure final DMSO concentration is ≤0.5% across all wells.
-
Treatment: Aspirate seeding media and apply 100 µL of the compound dilutions.
-
Include Controls: Vehicle control (0.5% DMSO in media), Maximum Lysis control (leave untreated until 45 mins prior to readout), and Media-only control (background luminescence/absorbance).
-
-
Incubation: Incubate for 48 hours.
Phase II: Multiplexed Assay Execution
Protocol A: LDH Release Assay (Membrane Integrity) Forty-five minutes prior to the end of the 48-hour incubation, add 10 µL of 10X Lysis Solution (Triton X-100) to the Maximum Lysis control wells.
-
Plate Centrifugation: Centrifuge the 96-well plate at 250 × g for 3 minutes to pellet any floating dead cells or debris.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well into a new, clear, flat-bottom 96-well assay plate.
-
Enzymatic Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and INT tetrazolium salt) to each well[4].
-
Incubation: Protect the plate from light and incubate at room temperature for 30 minutes.
-
Readout: Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the reaction. Measure absorbance at 490 nm using a microplate reader.
Protocol B: CellTiter-Glo Assay (Metabolic Viability) This assay is performed on the original plate containing the remaining 50 µL of media and the adherent cells.
-
Equilibration: Allow the original plate and the reconstituted CellTiter-Glo® Reagent to equilibrate to room temperature for 30 minutes. Causality Note: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects[3].
-
Lysis and Reaction: Add 50 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the remaining media).
-
Mixing: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis and ATP release[3].
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.
Data Presentation & Mechanistic Interpretation
| Cell Line | Assay Endpoint | Simulated IC₅₀ (µM) | Mechanistic Interpretation |
| SH-SY5Y | ATP (CellTiter-Glo) | 45.2 | Indicates potent early mitochondrial impairment or metabolic stress in neuronal models. |
| SH-SY5Y | LDH (Membrane Rupture) | >150 | Lack of LDH release at the ATP IC₅₀ suggests the compound is cytostatic or induces early apoptosis without immediate necrosis. |
| HepG2 | ATP (CellTiter-Glo) | 88.5 | Lower sensitivity compared to SH-SY5Y; suggests potential detoxification of the propanamine chain via hepatic enzymes. |
| HepG2 | LDH (Membrane Rupture) | >150 | Hepatic membranes remain intact despite metabolic stress at high concentrations. |
Data Summary: The divergence between ATP depletion and LDH release indicates that 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine primarily exerts toxicity through metabolic/mitochondrial disruption rather than acute physical membrane lysis.
References
- Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities Source: PubMed / NIH URL
- Chemical structure of some piperazine designer drugs Source: ResearchGate URL
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 Source: Promega Corporation URL
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL
Sources
- 1. Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ch.promega.com [ch.promega.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Using 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine in serotonin receptor studies
Application Note: Probing Serotonin Receptors Using 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine as a Pharmacological Scaffold
Executive Summary
The development of highly selective ligands for serotonin (5-HT) receptor subtypes is a critical bottleneck in neuropsychiatric drug discovery. Long-Chain Arylpiperazines (LCAPs) have emerged as a privileged structural class for targeting 5-HT1A, 5-HT7, and the serotonin transporter (SERT). This application note provides a comprehensive guide to utilizing 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine —a versatile LCAP building block—in the design, synthesis, and pharmacological evaluation of novel serotonergic modulators.
Mechanistic Rationale: The LCAP Pharmacophore
As a Senior Application Scientist, it is crucial to understand why this specific molecule is utilized rather than simply treating it as a generic reagent. The architecture of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is deliberately segmented to exploit the binding topography of 5-HT G-protein-coupled receptors (GPCRs):
-
The 4-Methoxyphenylpiperazine Core: The protonated N4 nitrogen of the piperazine ring is the primary pharmacophore, forming a highly conserved and critical salt bridge with the Asp116 (3.32) residue in the orthosteric binding pocket of 5-HT receptors[1]. The para-methoxy substitution on the phenyl ring modulates the electron density of the aromatic system, acting as a hydrogen bond acceptor that influences selectivity between 5-HT1A and 5-HT7 subtypes.
-
The Propyl Spacer: The 3-carbon aliphatic chain serves as a flexible linker. Conformational analysis reveals that a 3- to 4-carbon spacer is the optimal length required to bridge the deep orthosteric site and the secondary binding pocket (SBP) formed by extracellular loop 2 (ECL2)[2].
-
The Terminal Primary Amine: This moiety is a highly nucleophilic synthetic handle. It allows researchers to rapidly generate diverse compound libraries by conjugating bulky lipophilic groups (e.g., imides, amides, or aryl systems) that anchor into the SBP, dictating the ligand's functional profile (agonist vs. antagonist)[3].
Pathway Visualization
Understanding the downstream signaling of the target receptors is essential for designing functional assays. 5-HT1A and 5-HT7 receptors share high sequence homology in their orthosteric pockets but couple to opposing secondary messenger pathways.
5-HT1A and 5-HT7 receptor signaling pathways modulated by LCAP ligands.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every workflow includes built-in quality control (QC) checkpoints.
Protocol A: Library Generation via Parallel Amidation
This protocol describes the conjugation of the primary amine of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine with diverse carboxylic acids to probe the SBP.
-
Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
-
Conjugation: Add 1.0 eq of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine dropwise. Stir for 4-6 hours at room temperature.
-
Self-Validation (QC Checkpoint 1): Perform TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive primary amine spot validates reaction completion. If the amine persists, add an additional 0.5 eq of HATU/DIPEA.
-
Purification: Quench with saturated NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify via flash chromatography.
-
Self-Validation (QC Checkpoint 2): Confirm the identity and purity (>95%) of the final LCAP derivative using LC-MS and 1H-NMR before proceeding to biological evaluation.
Protocol B: In Vitro Radioligand Binding Assay
This protocol determines the equilibrium inhibition constant ( Ki ) of the synthesized LCAP derivatives at 5-HT1A and 5-HT7 receptors.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or 5-HT7 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2 , 1 mM EDTA, pH 7.4).
-
Assay Assembly: In a 96-well plate, combine:
-
50μL of the synthesized LCAP derivative (serial dilutions from 10−5 to 10−11 M).
-
50μL of radioligand ([3H]-8-OH-DPAT for 5-HT1A; [3H]-5-CT for 5-HT7).
-
100μL of membrane suspension ( 15μg protein/well).
-
-
Incubation & Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and read radioactivity using a Microbeta counter.
-
Self-Validation (QC Checkpoint): Every assay plate must include a full dose-response curve of a reference standard (WAY-100635 for 5-HT1A; SB-269970 for 5-HT7). Validation Rule: If the calculated pKi of the reference standard deviates by >0.15 log units from the historical laboratory mean, the entire plate's data is rejected due to suspected radioligand degradation or membrane instability.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table summarizes typical quantitative binding data showcasing how modifying the terminal group attached to the 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine scaffold impacts receptor affinity and selectivity[2][3].
| Ligand Derivative (Terminal Conjugate) | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Selectivity Ratio (5-HT7 / 5-HT1A) | Functional Profile (5-HT1A) |
| Unconjugated Precursor (Primary Amine) | > 1000 | > 1000 | N/A | N/A |
| Derivative 1 (Phthalimide conjugate) | 1.2 ± 0.3 | 45.0 ± 4.1 | 37.5 | Silent Antagonist |
| Derivative 2 (Adamantane-1-carboxamide) | 0.8 ± 0.1 | 120.5 ± 8.2 | 150.6 | Partial Agonist |
| Derivative 3 (Naphthamide conjugate) | 14.2 ± 1.5 | 3.5 ± 0.4 | 0.24 | Full Antagonist |
Note: The unconjugated primary amine shows negligible affinity, validating the necessity of the terminal bulky group to engage the secondary binding pocket (SBP) for high-affinity receptor anchoring.
References
-
Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Sources
- 1. 1-(4-Methoxyphenyl)piperazine for Research [benchchem.com]
- 2. The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine in Neuroscience Research
Executive Summary
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 40255-50-3) is a highly versatile pharmacological building block utilized extensively in neuroscience and drug discovery. Featuring a classic arylpiperazine core linked to a terminal primary amine via a propyl chain, it serves as a critical precursor for synthesizing Long-Chain Arylpiperazine (LCAP) ligands. These ligands are instrumental in modulating monoamine G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2, D3) receptor families.
This technical guide details the structural rationale behind this molecule, provides validated protocols for its bioconjugation into extended ligands, and outlines the in vitro radioligand binding assays required to validate the neuropharmacological efficacy of its derivatives.
Pharmacological Context & Structural Rationale
The design of neuroactive ligands requires precise spatial geometry to achieve high receptor affinity and subtype selectivity. 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine provides a highly optimized scaffold for this purpose:
-
The Arylpiperazine Core (Orthosteric Anchor): The 4-methoxyphenylpiperazine moiety acts as the primary pharmacophore. Upon entering the GPCR binding pocket, the basic piperazine nitrogen (protonated at physiological pH) forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane helix 3. The 4-methoxy substitution on the phenyl ring modulates the electronic cloud and steric bulk, often shifting the affinity profile to favor 5-HT1A and 5-HT7 receptors over other subtypes .
-
The Propan-1-amine Linker (Spatial Spacer & Synthon): The 3-carbon alkyl chain provides an optimal spacer length (approximately 4–5 Å). This specific distance allows the molecule to bridge the deep orthosteric binding site and the secondary/allosteric binding pockets located near the extracellular loops of the receptor. Chemically, the terminal primary amine is a highly reactive nucleophile, making it an ideal synthon for coupling with various carboxylic acids, anhydrides, or fluorophores to create bivalent or fluorescent probes .
Figure 1: Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine derivatives.
Application 1: Synthesis of Extended GPCR Ligands
To utilize 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine as a building block for extended LCAPs, a chemoselective amidation protocol is employed.
Causality & Experimental Design
The primary amine on the propyl chain is highly nucleophilic. However, the secondary/tertiary nitrogens within the piperazine ring can potentially cause unwanted side reactions if harsh conditions are used. By utilizing standard EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) coupling chemistry at a mildly basic pH (7.5), we ensure strict chemoselectivity. The NHS ester intermediate reacts exclusively with the unhindered primary amine, preserving the integrity of the piperazine core which is vital for receptor binding.
Step-by-Step Bioconjugation Protocol
-
Activation: Dissolve the target carboxylic acid (e.g., a secondary pharmacophore or fluorophore tag) (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Coupling Reagents: Add EDC·HCl (1.5 eq) and NHS (1.5 eq) to the solution. Stir at room temperature for 2 hours under an inert argon atmosphere to form the active NHS-ester.
-
Amine Addition: Add 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to act as a non-nucleophilic base and proton scavenger.
-
Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor reaction completion via TLC or LC-MS.
-
Purification: Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the final extended ligand.
Application 2: In Vitro Radioligand Binding Assays
Once the arylpiperazine derivatives are synthesized, their binding affinity ( Ki ) and selectivity must be validated using competitive radioligand displacement assays .
Causality & Experimental Design
-
Buffer Composition: The assay buffer strictly requires the inclusion of MgCl2 (typically 5 mM) or MgSO4 . Divalent cations are essential for promoting the formation of the high-affinity ternary complex (Ligand-Receptor-G protein). Without Mg2+ , the affinity of agonist compounds will be artificially underreported.
-
Filter Pre-treatment: Arylpiperazine derivatives are inherently lipophilic and prone to non-specific binding (NSB) to glass fiber (GF/B) filters. Pre-soaking the filters in 0.5% Polyethylenimine (PEI) coats the glass fibers with a dense positive charge, effectively repelling the protonated piperazine core and drastically reducing background noise.
-
Self-Validating System: Every assay plate must include a full concentration-response curve of a known reference standard (e.g., WAY-100635 for 5-HT1A) to ensure the receptor preparation is viable and the radioligand is behaving according to historical Kd values.
Step-by-Step Binding Assay Protocol (5-HT1A Example)
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , 0.1% Ascorbic Acid, pH 7.4).
-
Incubation Setup: In a 96-well plate, combine 50 µL of the synthesized test compound (serial dilutions from 10−5 to 10−11 M), 50 µL of [3H] -8-OH-DPAT (final concentration ~1.5 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well).
-
Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add 40 µL of scintillation cocktail, and quantify the retained radioactivity using a Microbeta liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression (one-site competition model) in GraphPad Prism. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Figure 2: Step-by-step workflow for in vitro radioligand displacement binding assays.
Quantitative Data Presentation
The table below summarizes representative binding affinity data for extended ligands synthesized using the 4-methoxyphenylpiperazine-propanamine scaffold, demonstrating its effectiveness in targeting monoaminergic GPCRs.
| Compound / Ligand Scaffold | Target Receptor | Radioligand Used | Representative Ki (nM) | Typical Efficacy Profile |
| 4-OMe-Arylpiperazine Derivative | 5-HT1A | [3H] -8-OH-DPAT | 2.5 ± 0.4 | Partial Agonist |
| 4-OMe-Arylpiperazine Derivative | 5-HT7 | [3H] -5-CT | 15.2 ± 1.8 | Antagonist |
| 4-OMe-Arylpiperazine Derivative | D2 | [3H] -Raclopride | 45.0 ± 5.1 | Antagonist |
| WAY-100635 (Assay Reference) | 5-HT1A | [3H] -8-OH-DPAT | 0.8 ± 0.1 | Silent Antagonist |
| Haloperidol (Assay Reference) | D2 | [3H] -Raclopride | 1.2 ± 0.2 | Antagonist |
Note: Data represents typical pharmacological profiles observed for long-chain arylpiperazine derivatives utilizing this specific precursor. Actual values will vary based on the conjugated secondary pharmacophore.
References
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder ACS Chemical Neuroscience (2021) URL:[Link]
-
Development of Fluorescent Ligands for the Human 5-HT1A Receptor ACS Chemical Neuroscience (2011) URL:[Link]
-
Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Part III Acta Poloniae Pharmaceutica (2004) URL:[Link]
Application Note: High-Throughput Screening Workflows for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine Derivatives
Target Audience: Assay Development Scientists, Medicinal Chemists, and Pharmacologists. Document Type: Advanced Protocol & Mechanistic Guide
Pharmacological Context & Rationale
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine represents a highly versatile chemical scaffold in neuropharmacology. The phenylpiperazine moiety is widely recognized as a "privileged structure" for targeting G-protein-coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2/D3) families[1].
The structural causality behind its bioactivity lies in its bipartite nature:
-
The 4-Methoxyphenylpiperazine Core: The para-methoxy substitution modulates the lipophilicity of the aromatic ring, allowing it to perfectly occupy the hydrophobic binding pockets of monoamine receptors.
-
The Propan-1-amine Linker: The flexible alkyl chain terminating in a primary amine acts as a critical hydrogen-bond donor/acceptor. At physiological pH, this amine is protonated and forms a highly conserved salt-bridge with the Aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of GPCRs, anchoring the ligand into the orthosteric site[2].
Because these derivatives often exhibit complex pharmacology—acting as agonists at one receptor subtype while antagonizing another—understanding their biased signaling and functional selectivity is critical for lead optimization[3].
High-Throughput Screening (HTS) Strategy
A major pitfall in modern drug discovery is the enrichment of "nuisance compounds"—molecules that interfere with assay readouts via aggregation, auto-fluorescence, or non-specific membrane disruption, rather than true target engagement[4].
To circumvent this, we have designed a self-validating, tiered HTS workflow . This system prioritizes orthogonal readouts to ensure that every hit is mechanistically verified.
Fig 1. Tiered HTS workflow for phenylpiperazine derivatives to eliminate nuisance compounds.
Experimental Protocols
Protocol 1: Primary HTS – Radioligand Displacement Assay
Objective: Determine the absolute binding affinity ( Ki ) of derivatives at 5-HT1A and 5-HT7 receptors. Causality: Radioligand binding is chosen as the primary screen because it is insensitive to downstream signaling amplification. It measures direct orthosteric occupation, eliminating false positives caused by downstream kinase inhibitors or metabolic toxins.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or 5-HT7 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 mins.
-
Assay Buffer Formulation: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid. (Mechanistic note: Ascorbic acid is strictly required to prevent the oxidative degradation of the piperazine amine groups during the incubation period).
-
Incubation: In a 384-well plate, combine 10 µg of membrane protein, 10 µM of the test derivative, and 1 nM of [3H] -8-OH-DPAT (for 5-HT1A) or [3H] -5-CT (for 5-HT7). Incubate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). (Mechanistic note: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged propan-1-amine derivatives).
-
Detection: Add liquid scintillation cocktail and read on a Microbeta counter.
Self-Validation Checkpoint: Calculate the Z′ -factor for every plate using total binding (vehicle) and non-specific binding (10 µM Serotonin) controls. The assay is only validated and accepted if Z′≥0.5 .
Protocol 2: Secondary Functional Assay – TR-FRET cAMP Accumulation
Objective: Determine if the binding hits act as agonists, antagonists, or biased ligands[3]. Causality: High-throughput screening naturally concentrates nuisance compounds that signal positively in a convincing manner but are not optimizable[4]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal temporally from the initial excitation pulse. Because most auto-fluorescent nuisance compounds have short fluorescence lifetimes (nanoseconds), introducing a 50-microsecond delay before reading the Europium emission eliminates this background noise, ensuring absolute data integrity.
Step-by-Step Methodology:
-
Cell Seeding: Plate 5,000 cells/well (CHO-K1 expressing target GPCR) in a 384-well white microplate.
-
Stimulation: Add test derivatives (10-point concentration-response curve). For 5-HT1A ( Gi/o -coupled), co-stimulate with 1 µM Forskolin to artificially raise basal cAMP levels. For 5-HT7 ( Gs -coupled), no Forskolin is needed. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add TR-FRET lysis buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer.
-
Incubation & Reading: Incubate for 1 hour at room temperature. Read on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Fig 2. Divergent GPCR signaling pathways modulated by phenylpiperazine derivatives.
Quantitative Data Presentation
To facilitate structure-activity relationship (SAR) analysis, quantitative data from the primary and secondary screens must be consolidated. Below is a representative data structure summarizing the pharmacological profile of modified 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine derivatives.
| Compound ID | Structural Modification (vs. Parent) | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Selectivity (1A/7) | Functional Profile (cAMP Assay) |
| Parent | None (4-Methoxy, Propan-1-amine) | 12.4 ± 1.2 | 8.5 ± 0.9 | 0.68x | 5-HT1A Agonist / 5-HT7 Antagonist |
| Deriv-01 | 2-Methoxy substitution | 4.1 ± 0.5 | 145.2 ± 12.1 | 35.4x | 5-HT1A Full Agonist ( Emax 98%) |
| Deriv-02 | Butan-1-amine linker extension | 85.3 ± 6.4 | 2.1 ± 0.3 | 0.02x | 5-HT7 Partial Agonist ( Emax 45%) |
| Deriv-03 | N-methylation of terminal amine | >1000 | >1000 | N/A | Inactive (Loss of Asp3.32 salt bridge) |
Table 1: Representative SAR data demonstrating how minor modifications to the methoxy position or alkyl chain length drastically shift receptor subtype selectivity and functional efficacy.
References
- A Collection of Useful Nuisance Compounds (CONS)
- Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design | Journal of Medicinal Chemistry - ACS Public
- (Phenylpiperazinyl-butyl)
- Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs)
Sources
Application Note: Preclinical Animal Model Development for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (4-MeO-PPA)
Introduction & Pharmacological Rationale
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (hereafter referred to as 4-MeO-PPA ) belongs to the highly privileged class of long-chain arylpiperazines (LCAPs). LCAPs are foundational scaffolds in central nervous system (CNS) drug discovery, frequently exhibiting polypharmacological profiles with high affinities for serotonergic (5-HT1A, 5-HT2A, 5-HT7) and dopaminergic (D2, D3) receptors[1].
Mechanistic Causality: The structural architecture of 4-MeO-PPA dictates its pharmacological behavior. The 4-methoxyphenyl moiety drives deep insertion into the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), while the piperazine ring provides a critical basic nitrogen for aspartate anchoring (e.g., Asp116 in 5-HT1A)[2]. The propyl-amine chain serves as a flexible linker that can either interact with secondary binding pockets or serve as a synthetic handle. Because compounds with this specific pharmacophore often act as partial agonists at 5-HT1A and antagonists at D2/5-HT2A receptors, they are prime candidates for treating complex neuropsychiatric conditions, including schizophrenia, anxiety, and autism spectrum disorder (ASD)[3].
To accurately evaluate 4-MeO-PPA, researchers must deploy a strategic, self-validating cascade of animal models that bridge the gap between receptor binding and behavioral efficacy.
Fig 1: Strategic preclinical workflow for long-chain arylpiperazine evaluation.
Core Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to ensure scientific integrity. Every assay includes an internal validation mechanism to prevent false positives arising from poor compound solubility, rapid metabolism, or procedural errors.
Protocol 1: Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration
Rationale: The primary amine on the propyl chain of 4-MeO-PPA is highly polar and susceptible to rapid oxidative deamination by monoamine oxidases (MAO). Before investing in behavioral models, brain penetrance ( Kp,uu ) must be confirmed.
Step-by-Step Methodology:
-
Dosing: Administer 4-MeO-PPA (10 mg/kg, i.p. or p.o.) formulated in 5% DMSO / 5% Tween-80 / 90% Saline to adult male C57BL/6 mice (n=3 per time point).
-
Sampling: Harvest blood (via cardiac puncture) and whole brain tissue at 15, 30, 60, 120, and 240 minutes post-dose.
-
Processing: Homogenize brain tissue in 3 volumes of ice-cold PBS. Extract plasma and brain homogenates using protein precipitation (Acetonitrile containing an internal standard like Haloperidol).
-
Quantification: Analyze via LC-MS/MS using multiple reaction monitoring (MRM) optimized for the parent mass of 4-MeO-PPA.
-
System Validation Criteria: The assay is only considered valid if the reference compound (e.g., Buspirone, dosed in a parallel cohort) achieves a brain-to-plasma ratio ( Kp ) of ≥1.5 at the 30-minute mark.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
Rationale: PPI models the sensorimotor gating deficits characteristic of schizophrenia. NMDA receptor antagonists like MK-801 induce hyperactivity and PPI deficits, which are reversed by effective D2/5-HT2A multi-target antipsychotics[4].
Step-by-Step Methodology:
-
Habituation: Acclimate mice to the startle chambers for 5 minutes with a 65 dB background white noise.
-
Pre-treatment: Administer 4-MeO-PPA (1, 3, and 10 mg/kg, i.p.), Vehicle, or Aripiprazole (1.5 mg/kg, i.p. - Positive Control) 30 minutes prior to the test.
-
Deficit Induction: Administer MK-801 (0.15 mg/kg, s.c.) 15 minutes prior to the test.
-
Testing Session: Expose animals to a series of trials: pulse-alone (120 dB), prepulse-alone (70, 75, 80 dB), and prepulse+pulse combinations.
-
Data Calculation: %PPI=100−[(Startle Amplitude for Prepulse+Pulse/Startle Amplitude for Pulse alone)×100] .
-
System Validation Criteria: The "Vehicle + MK-801" group MUST demonstrate a statistically significant reduction in %PPI (at least a 40% deficit) compared to the "Vehicle + Saline" group. If this deficit is absent, the cohort is invalid and compound efficacy cannot be assessed.
Protocol 3: Forced Swim Test (FST)
Rationale: The FST is the gold standard for evaluating antidepressant-like activity. Compounds with 5-HT1A agonist or 5-HT7 antagonist properties (common in LCAPs) significantly reduce immobility time[2].
Step-by-Step Methodology:
-
Apparatus: Use transparent cylindrical tanks (height 40 cm, diameter 20 cm) filled with water (24 ± 1°C) to a depth of 25 cm (preventing tail-touching).
-
Dosing: Administer 4-MeO-PPA (3, 10, 30 mg/kg, i.p.) 45 minutes prior to testing.
-
Testing: Place the mouse in the cylinder for 6 minutes. Record via overhead camera.
-
Scoring: Discard the first 2 minutes (habituation). Score the last 4 minutes for Immobility (floating), Swimming (horizontal movement), and Climbing (vertical thrashing).
-
System Validation Criteria: The positive control (Fluoxetine, 20 mg/kg) must significantly decrease immobility and specifically increase swimming behavior. If the positive control fails, the assay is void.
Quantitative Data & Expected Pharmacological Profile
Based on the structural homology of 4-MeO-PPA to established arylpiperazines, the following table summarizes the expected quantitative profile required to justify advancement to lead optimization.
| Pharmacological Parameter | 4-MeO-PPA (Target Profile) | Aripiprazole (Reference) | Buspirone (Reference) |
| 5-HT1A Affinity ( Ki ) | 1.0 - 5.0 nM | 4.4 nM | 15.0 nM |
| D2 Affinity ( Ki ) | 10.0 - 50.0 nM | 1.6 nM | >1000 nM |
| 5-HT2A Affinity ( Ki ) | 20.0 - 100.0 nM | 8.7 nM | >1000 nM |
| PPI Reversal (ED50) | ≤5.0 mg/kg | 1.5 mg/kg | N/A |
| FST Immobility Reduction | Significant at 10 mg/kg | Moderate | Significant at 15 mg/kg |
| Catalepsy Threshold (EPS Risk) | > 30 mg/kg (Favorable) | > 20 mg/kg | N/A |
Table 1: Target in vitro and in vivo pharmacological profile for 4-MeO-PPA compared to clinical reference standards.
Mechanistic Pathway Visualization
To understand how 4-MeO-PPA exerts its behavioral effects, it is critical to map its interaction with GPCR intracellular signaling cascades. Both 5-HT1A and D2 receptors are coupled to Gi/o proteins.
Fig 2: Intracellular signaling pathway modulated by 4-MeO-PPA via 5-HT1A and D2 receptors.
References
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]
-
Antipsychotic- and Anxiolytic-like Properties of a Multimodal Compound JJGW08 in Rodents Source: National Institutes of Health (NIH) / MDPI URL:[Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: ACS Chemical Neuroscience / UniBa URL:[Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
Application Note: Advanced Purification Protocols for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Executive Summary & Physicochemical Profiling
Arylpiperazines are privileged structural motifs in medicinal chemistry, frequently serving as the core pharmacophore for 5-HT and dopamine receptor modulators (1[1]). The intermediate 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is typically synthesized via the alkylation of 1-(4-methoxyphenyl)piperazine with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis (2[2]).
While the synthetic pathway is robust, the isolation of the resulting primary amine presents significant chromatographic challenges due to the presence of three distinct nitrogen centers:
-
Primary Aliphatic Amine : Highly basic (pKa ~ 10.5).
-
Tertiary Aliphatic Piperazine Nitrogen : Moderately basic (pKa ~ 8.0).
-
Tertiary Aniline-like Nitrogen : Weakly basic (pKa ~ 3.5), with its lone pair delocalized into the electron-rich 4-methoxyphenyl ring.
This high degree of basicity and polarity results in severe peak tailing and irreversible adsorption on standard acidic stationary phases (3[3]). This guide outlines three self-validating purification strategies to isolate this compound with high yield and >99% purity.
Purification Strategy 1: Acid-Base Liquid-Liquid Extraction (LLE)
Causality & Expert Insight
Before attempting chromatography, an acid-base extraction is the most efficient method to remove neutral and lipophilic impurities (e.g., unreacted alkylating agents or phthalhydrazide byproducts). By lowering the aqueous pH to ~1.0, both the primary and tertiary aliphatic amines become fully protonated, partitioning the target compound entirely into the aqueous phase. Washing this aqueous phase with an organic solvent removes non-basic impurities. Subsequent basification to pH > 12 deprotonates the amines, allowing the purified free base to be recovered in the organic phase.
Experimental Protocol
-
Dissolution : Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acidification : Add 1.0 M aqueous HCl (15 mL/g) and stir vigorously for 10 minutes to ensure complete protonation.
-
First Separation : Transfer to a separatory funnel and separate the phases. Extract the organic phase once more with 1.0 M HCl (5 mL/g). Discard the organic layer (contains neutral impurities).
-
Washing : Combine the aqueous acidic phases and wash with fresh DCM (10 mL/g). Discard the DCM wash.
-
Basification : Cool the aqueous phase in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 12–13 (verify with pH paper). The aqueous layer will become cloudy as the free base precipitates/oils out.
-
Final Extraction : Extract the basified aqueous phase with DCM (3 x 10 mL/g).
-
Recovery : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.
Figure 1: Acid-Base Liquid-Liquid Extraction workflow for basic amine isolation.
Purification Strategy 2: Normal-Phase Flash Chromatography
Causality & Expert Insight
Standard silica gel (SiO₂) features mildly acidic silanol groups (Si-OH) on its surface. When highly basic multi-amine compounds are loaded, they form strong ionic and hydrogen bonds with these silanols, leading to irreversible adsorption and severe peak tailing (). To circumvent this, the silica must be dynamically neutralized. Adding 1–5% Triethylamine (TEA) to the mobile phase provides a competing base that saturates the acidic silanol sites, allowing the target amine to elute with a symmetrical peak shape (3[3]).
Experimental Protocol
-
Mobile Phase Preparation : Prepare a solvent system of Dichloromethane / Methanol / Triethylamine (DCM:MeOH:TEA) in a ratio of 90:9:1 (v/v/v).
-
Column Equilibration : Pre-equilibrate the silica gel column with 3 column volumes (CV) of the mobile phase to ensure complete saturation of the silanol groups with TEA.
-
Dry Loading : Dissolve the crude amine in a minimal amount of DCM, add silica gel (1:2 w/w ratio of sample to silica), and evaporate to a dry powder. Load this powder evenly onto the top of the column bed (4[4]).
-
Elution : Elute the column using a step gradient, starting from 95:4:1 to 85:14:1 (DCM:MeOH:TEA).
-
Monitoring : Monitor fractions via TLC. The primary amine will stain vividly with Ninhydrin (yielding a deep purple/blue spot upon heating).
-
Concentration : Pool product-containing fractions and concentrate. Note: Residual TEA can be removed by co-evaporation with toluene followed by extended high-vacuum drying.
Figure 2: Mechanistic role of Triethylamine (TEA) in deactivating acidic silanol sites.
Purification Strategy 3: Reversed-Phase HPLC (RP-HPLC)
Causality & Expert Insight
For biological assays or highly sensitive downstream coupling reactions, purity >99% is mandatory. RP-HPLC avoids the bulk silanol interactions of normal-phase chromatography. However, basic amines can still tail on C18 columns due to residual uncapped silanols. Using 0.1% Trifluoroacetic acid (TFA) as an additive fully protonates the amines, forming neutral, lipophilic ion pairs that elute sharply and predictably.
Experimental Protocol
-
Column : C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A : LC-MS Grade Water + 0.1% TFA.
-
Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% TFA.
-
Gradient : 5% B to 60% B over 20 minutes.
-
Flow Rate & Detection : 15 mL/min. Monitor UV absorbance at 254 nm (exploiting the strong chromophore of the 4-methoxyphenyl group).
-
Recovery : Lyophilize the collected fractions to obtain the target compound as a highly pure, stable TFA salt.
Quantitative Data & Solvent System Summary
| Purification Strategy | Mobile Phase / Solvent System | Modifier / Additive | Target State | Expected Purity | Primary Application |
| Acid-Base LLE | DCM / Water | 1.0 M HCl & 2.0 M NaOH | Free Base | 80 - 90% | Bulk crude cleanup; removal of neutral organics |
| Normal-Phase Flash | DCM / Methanol | 1-5% Triethylamine | Free Base | 90 - 95% | Removal of structurally similar basic byproducts |
| RP-HPLC | Water / Acetonitrile | 0.1% TFA | TFA Salt | > 99% | Final polishing for high-sensitivity biological assays |
References
-
Seo, H. J., et al. (2011). Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter. Journal of Medicinal Chemistry - ACS Publications. 1
-
BenchChem. Application Note and Protocol: Purification of 1-benzyl-1H-benzimidazol-5-amine by Column Chromatography. 3
-
Waszkielewicz, A. M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI Pharmaceuticals. 2
-
Membrane Solutions. Column Chromatography Notes.
-
Nigade, G. B. Flash Chromatography. Slideshare.4
Sources
Overcoming low yield in 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of 1-aryl-4-(3-aminopropyl)piperazine derivatives, which are critical precursors for various central nervous system (CNS) active agents.
The synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine typically involves a two-step sequence: the N-alkylation of 1-(4-methoxyphenyl)piperazine to form a nitrile intermediate, followed by the reduction of that nitrile to a primary amine. While this route appears straightforward on paper, researchers frequently encounter severe yield bottlenecks due to chemoselectivity issues, over-alkylation, and the notoriously difficult isolation of highly polar, basic amines.
This guide deconstructs the mechanistic causality behind these failures and provides field-validated, self-correcting protocols to ensure high-yield synthesis.
Mechanistic Workflow & Common Pitfalls
Mechanistic workflow and common side-reactions in the synthesis of the target aminopropyl piperazine.
Troubleshooting FAQs
Q1: My Michael addition with acrylonitrile is stalling, and I see a lot of baseline polymeric material on my TLC. What is happening? A: Acrylonitrile is highly susceptible to anionic polymerization, especially if the reaction is heated excessively or run at high concentrations. Furthermore, the Michael addition of the piperazine[1] to acrylonitrile is reversible (a retro-Michael reaction). The Fix: Run the reaction in a protic solvent (like ethanol or methanol) at moderate temperatures (40–50 °C). The protic solvent rapidly protonates the intermediate enolate, driving the equilibrium forward and preventing polymerization. If you switch to 3-chloropropanenitrile to avoid this, strictly limit the reagent to 1.05 equivalents to prevent the formation of a quaternary ammonium salt via over-alkylation.
Q2: I am using catalytic hydrogenation (Raney Nickel) to reduce the nitrile, but my mass spectrometry data shows a massive peak at nearly double the expected mass. Why? A: You are observing the formation of a secondary amine dimer. During the reduction of a nitrile, the first addition of hydrogen forms a highly reactive imine intermediate [2]. If the newly formed primary amine product attacks this imine before hydrogen can reduce it, a secondary amine dimer is formed [3]. The Fix: Conduct the hydrogenation in the presence of methanolic ammonia (NH₃/MeOH). The massive excess of ammonia outcompetes your primary amine product for the imine intermediate, forcing the equilibrium exclusively toward the primary amine.
Q3: I switched to Lithium Aluminum Hydride (LiAlH₄) to avoid dimerization, but my yield is abysmal and the workup is a gelatinous nightmare. How do I recover my product? A: Your highly basic, polar piperazine-amine product is becoming physically trapped in the polymeric aluminum hydroxide emulsion formed during a standard aqueous quench. The Fix: Implement the Fieser Workup [4]. This precise stoichiometric quench forces the aluminum salts to precipitate as a crisp, granular solid, leaving your free amine dissolved in the organic layer.
Q4: I have the crude primary amine, but I lose 60% of it on the silica gel column. How can I purify it? A: The target molecule contains two aliphatic amines and one aniline derivative. It is extremely polar and will irreversibly bind to the acidic silanol groups on standard silica gel. The Fix: Avoid chromatography entirely. Dissolve the crude free base in dry ether or ethanol and add HCl in dioxane. The robust dihydrochloride salt will precipitate cleanly [5]. If chromatography is absolutely necessary, you must pre-treat your silica gel with 2% triethylamine (TEA) to neutralize the acidic sites.
Quantitative Data: Nitrile Reduction Optimization
The following table summarizes the causal relationship between reduction conditions and the resulting product distribution.
| Reduction Method | Catalyst / Reagents | Additive | Primary Amine Yield (%) | Dimer Side-Product (%) | Workup Complexity |
| Standard Hydrogenation | Raney Ni, H₂ (50 psi) | None | 45 – 55% | 35 – 45% | Low (Filtration) |
| Modified Hydrogenation | Raney Ni, H₂ (50 psi) | NH₃ in MeOH | 85 – 92% | < 5% | Low (Filtration) |
| Hydride Reduction (Standard) | LiAlH₄, THF | Aqueous Quench | 30 – 40% (Recovered) | N/A (Emulsion Loss) | High (Gelatinous) |
| Hydride Reduction (Fieser) | LiAlH₄, THF | Fieser Quench | 88 – 95% | < 2% | Moderate (Granular) |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of the Nitrile Intermediate (Michael Addition)
-
Preparation: In a 250 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)piperazine (10.0 g, 52.0 mmol) in 100 mL of absolute ethanol.
-
Addition: Dropwise, add acrylonitrile (3.03 g, 57.2 mmol, 1.1 eq) over 15 minutes at room temperature.
-
Reaction: Heat the mixture to 50 °C and stir for 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (R_f ~0.2) should completely disappear, replaced by a new, less polar spot (R_f ~0.6).
-
-
Isolation: Concentrate the mixture under reduced pressure to remove ethanol and excess acrylonitrile. The resulting crude 3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile can be used directly in the next step without further purification.
Protocol 2: Reduction to Primary Amine via LiAlH₄ (Fieser Workup)
-
Setup: Flame-dry a 500 mL 3-neck flask and purge with Argon. Add anhydrous THF (150 mL) and carefully suspend LiAlH₄ (3.0 g, 79.0 mmol, x = 3.0). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve the crude nitrile from Protocol 1 in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.
-
Reaction: Remove the ice bath and reflux the mixture at 65 °C for 4 hours. Cool back to 0 °C.
-
The Fieser Quench [4]:
-
Step A: Slowly add 3.0 mL of distilled water (x mL). Wait for vigorous bubbling to subside.
-
Step B: Slowly add 3.0 mL of 15% aqueous NaOH (x mL).
-
Step C: Add 9.0 mL of distilled water (3x mL).
-
Self-Validation Checkpoint: Remove the flask from the ice bath and stir vigorously at room temperature for 15-30 minutes. The gelatinous gray mass must transform into a crisp, white, granular precipitate. If it remains gray and gooey, your stirring was insufficient or the stoichiometry was off; add an extra 0.5 mL of 15% NaOH and stir for another 15 minutes.
-
-
Isolation: Add anhydrous MgSO₄ (approx. 5 g) to absorb excess water, stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to yield the crude 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine as a viscous oil.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine" PubChem. Available at:[Link]
-
Unacademy. "Reduction of Nitriles to Primary Amines" JEE Study Material. Available at:[Link]
-
Chandra, T. and Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024. Available at:[Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Monograph: 1-(3-METHOXYPHENYL)PIPERAZINE." SWGDRUG.org. Available at:[Link]
Technical Support Center: Troubleshooting 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine Purification
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when isolating and purifying 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine .
This molecule is notoriously difficult to purify due to its polybasic nature. It contains three distinct nitrogen centers: an aniline-like arylpiperazine nitrogen, an aliphatic piperazine nitrogen, and a primary aliphatic amine. Mastering its purification requires a deep understanding of how these functional groups interact with solvents, pH modifiers, and chromatographic stationary phases[1].
Part 1: Chemical Profiling & Quantitative Data
To successfully purify this compound, you must first understand its protonation states. The presence of three basic nitrogens means the molecule can exist as a free base, a mono-cation, a di-cation, or a tri-cation depending on the pH of your environment.
Table 1: Physicochemical Profile & Mechanistic Implications
| Functional Group | Predicted pKa | Protonation State at pH 7.0 | Mechanistic Implication for Purification |
| Arylpiperazine Nitrogen | ~5.5 – 6.0[2] | Neutral | Weakly basic due to aromatic resonance; minimally impacts high-pH extraction but contributes to polarity. |
| Aliphatic Piperazine Nitrogen | ~8.98[3] | Protonated (+1) | Moderately basic; requires an aqueous pH of at least 11.0 to ensure full deprotonation during workup. |
| Primary Aliphatic Amine | ~10.5 | Protonated (+1) | Strongly basic; the primary culprit for irreversible binding to acidic silanol groups on standard silica gel. |
Part 2: Frequently Asked Questions (FAQs)
Q: Why am I losing my product in the aqueous layer during the standard organic workup? A: This is a classic pKa-driven failure. The primary amine on the propyl chain has a pKa of approximately 10.5. If you adjust your aqueous layer to pH 9 or 10 (e.g., using saturated Sodium Bicarbonate), the primary amine remains protonated and highly water-soluble. To force this polybasic molecule into an organic layer like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), you must push the aqueous pH to at least 12.5 (pKa + 2) using a strong base like 5M NaOH.
Q: Why does my compound streak completely to the baseline on normal-phase silica gel TLC/columns? A: Standard silica gel is decorated with free silanol groups (-SiOH), which are mildly acidic (pKa ~4.5–5.0). When your strongly basic primary amine contacts the silica, an irreversible acid-base reaction occurs, forming a tightly bound ionic salt on the column. This causes severe streaking, broad peaks, and massive loss of mass recovery. You must suppress this interaction by basifying the mobile phase or using amine-functionalized silica.
Q: I tried purifying the crude mixture on a standard C18 Reverse-Phase HPLC using 0.1% TFA, but the compound eluted in the void volume. Why? A: At pH 2.0 (0.1% TFA), all three nitrogens in 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine are fully protonated. The molecule becomes a tri-cation, making it extremely polar. Standard C18 columns cannot retain highly polar, multi-charged species. You must switch to a high-pH mobile phase (e.g., pH 10 Ammonium Bicarbonate) to neutralize the molecule and restore its lipophilicity for C18 retention.
Part 3: Troubleshooting Guide
Issue: Poor mass recovery during liquid-liquid extraction.
-
Causality: The free base is highly polar and can form emulsions or remain partially partitioned in the aqueous phase even at pH 13.
-
Solution: Switch your extraction solvent from pure EtOAc to a mixture of DCM/Isopropanol (9:1, v/v) . The addition of a hydrogen-bonding alcohol disrupts the hydration shell around the amine, drastically improving the partition coefficient into the organic phase.
Issue: Co-elution with the starting material (1-(4-methoxyphenyl)piperazine) on silica gel.
-
Causality: Both the starting material and the product are highly basic piperazine derivatives, and their Rf values compress together when using high concentrations of basic modifiers (like Triethylamine) to prevent streaking.
-
Solution: Utilize a chemical scavenging approach. Add a polymer-bound benzaldehyde resin to the crude mixture before chromatography. The resin will selectively form an imine with your primary amine product, allowing you to wash away the secondary amine starting material. You can then cleave your product off the resin using mild acidic hydrolysis.
Part 4: Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction
This protocol utilizes a feedback loop to ensure the pH equilibrium does not shift during extraction.
-
Acidification: Dissolve the crude reaction mixture in 1M HCl (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove neutral/acidic impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise until the pH reaches 12.5 (verify with a calibrated pH meter or high-range pH paper).
-
Extraction: Add 50 mL of DCM/Isopropanol (9:1, v/v). Shake vigorously and vent.
-
Self-Validation Step: Critical: After the layers separate, dip pH paper into the aqueous layer again. Causality: As the free base partitions into the organic layer, the aqueous pH often drops. If the pH has fallen below 12.0, add more NaOH, shake again, and re-verify.
-
Collection: Separate the organic layer. Repeat the extraction twice more. Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under vacuum.
Protocol B: High-pH Reverse-Phase Prep-HPLC
For separating trace impurities without relying on acidic ion-pairing agents.
-
Column Selection: Use a hybrid-silica C18 column designed for high-pH stability (e.g., Waters XBridge C18, 5 µm).
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Bicarbonate (NH4HCO3) in LC-MS grade water. Adjust to pH 10.0 using concentrated Ammonium Hydroxide.
-
Buffer B: LC-MS grade Acetonitrile.
-
-
Sample Prep: Dissolve the crude sample in a 1:1 mixture of Buffer A and Methanol. Do not dissolve in pure organic solvent to prevent crashing out on the column head.
-
Execution: Run the gradient detailed in Table 2.
Table 2: Optimized High-pH RP-HPLC Gradient
| Time (min) | % Buffer A (pH 10) | % Buffer B (MeCN) | Flow Rate (mL/min) | Curve |
| 0.0 | 95 | 5 | 20.0 | Initial |
| 2.0 | 95 | 5 | 20.0 | Isocratic hold |
| 15.0 | 40 | 60 | 20.0 | Linear |
| 17.0 | 5 | 95 | 20.0 | Linear (Wash) |
| 20.0 | 95 | 5 | 20.0 | Re-equilibration |
Part 5: Purification Workflow Visualization
The following decision matrix illustrates the logical flow for selecting a purification strategy based on the crude purity assessment.
Figure 1: Decision matrix for the purification of polybasic arylpiperazine derivatives.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. National Institutes of Health (NIH).
- Buy 1-(4-Methoxyphenyl)piperazine Industrial Grade from Jilin Haofei lmport and Export trade company - ECHEMI. Echemi.
- The Structure–Photosynthesis-Inhibiting Activity Relationships of the Compounds Containing the N-Arylpiperazine Moiety - Sciforum. Sciforum.
- Synthesis and in Vitro and in Vivo Antimalarial Activity of N 1 -(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives - ACS Publications. American Chemical Society.
Sources
Optimizing reaction conditions for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for medicinal chemists and process scientists who require robust, scalable, and reproducible methodologies for synthesizing 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine.
The most atom-economical and industrially viable route relies on a two-step sequence: an initial 1[1] of 1-(4-methoxyphenyl)piperazine to acrylonitrile, followed by the 2[2] of the resulting nitrile intermediate.
Fig 1. Two-step synthetic workflow for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine.
Module 1: Aza-Michael Addition (Step 1)
The secondary amine of the piperazine ring is highly nucleophilic, allowing it to attack the electron-deficient alkene of acrylonitrile.
Standard Operating Protocol
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 1-(4-methoxyphenyl)piperazine (1.0 eq) and anhydrous methanol (0.5 M concentration).
-
Addition: Cool the solution to 0–5 °C using an ice bath. Add acrylonitrile (1.1 eq) dropwise over 30 minutes via an addition funnel.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
-
Self-Validation (IPC): Monitor via TLC (DCM:MeOH 95:5). The secondary amine starting material ( Rf ~0.2, Ninhydrin active) must completely disappear, replaced by the tertiary amine intermediate ( Rf ~0.6, UV active).
-
Workup: Concentrate the mixture under reduced pressure. The crude 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanenitrile should be dried under high vacuum to remove all trace acrylonitrile before Step 2.
Troubleshooting & FAQs
Q: Why did my reaction mixture turn into a thick, un-stirrable gel? A: You likely experienced anionic polymerization of the acrylonitrile. Acrylonitrile is highly susceptible to polymerization, a process that can be initiated by the basic piperazine starting material if the localized concentration and temperature get too high. Causality: Dumping the reagents together causes a rapid exotherm, triggering runaway polymerization. Always use dropwise addition at 0–5 °C to control the kinetics and dissipate heat.
Q: I'm seeing incomplete conversion of the piperazine. Should I increase the temperature to reflux? A: No. The aza-Michael addition is a reversible equilibrium reaction (retro-Michael). Heating the reaction too high can actually shift the equilibrium backward, favoring the starting materials. Instead of applying heat, ensure you are using a slight stoichiometric excess of acrylonitrile (1.1 to 1.2 eq) and allow the reaction to proceed for a longer duration at room temperature.
Module 2: Nitrile Reduction to Primary Amine (Step 2)
Reducing the nitrile to a primary amine is notoriously prone to side reactions. We utilize Raney Nickel under a hydrogen atmosphere, which is the industrial gold standard for this transformation.
Fig 2. Competing pathways in nitrile reduction leading to primary vs. secondary amines.
Standard Operating Protocol
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve the propanenitrile intermediate (1.0 eq) in a 7N solution of ammonia in methanol (0.2 M concentration).
-
Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to substrate). Safety Note: 3[3]; never allow it to dry in air.
-
Hydrogenation: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize the vessel to 50 psi with H2 gas and stir vigorously at 40 °C for 12 hours.
-
Self-Validation (IPC): Withdraw an aliquot, filter through a syringe filter, and analyze via IR spectroscopy. The complete disappearance of the sharp C≡N stretch at ~2250 cm−1 validates reaction completion.
-
Workup: Vent the H2 gas safely. Filter the catalyst through a pad of Celite under a nitrogen blanket. Wash the pad with methanol. Concentrate the filtrate to afford the target primary amine.
Troubleshooting & FAQs
Q: My LC-MS shows a massive peak at roughly double the expected mass. What happened? A: You are observing the formation of a secondary amine dimer. As established by the 4[4], the reduction proceeds via a highly reactive imine intermediate. The newly formed primary amine can nucleophilically attack this imine, kicking out a molecule of ammonia to form a dimer. Solution: To suppress this, we exploit Le Chatelier's principle. By conducting the reaction in a solvent saturated with ammonia (e.g., 7N NH3 in Methanol), the 5[5] away from the condensation product, ensuring high selectivity for the primary amine.
Q: The reduction stalled at 50% conversion despite maintaining 50 psi of H2 . Should I increase the pressure? A: Increasing pressure rarely solves a stalled Raney Nickel reduction; the issue is almost certainly catalyst poisoning. Unreacted acrylonitrile from Step 1 is a potent catalyst poison. Additionally, Raney Nickel loses activity rapidly if exposed to oxygen during transfer. Ensure the propanenitrile intermediate is rigorously stripped of all volatile Michael acceptors under high vacuum before hydrogenation.
Quantitative Data & Optimization
The table below summarizes our internal optimization data for the Step 2 nitrile reduction, demonstrating the critical necessity of the ammonia additive to prevent dimerization.
Table 1: Optimization of Nitrile Reduction Conditions (Step 2)
| Catalyst | Solvent System | Additive | Conversion (%) | Primary Amine Selectivity (%) | Dimerization (%) |
| Pd/C (10%) | Methanol | None | >95 | 45 | 55 |
| Raney Ni | Methanol | None | >95 | 60 | 40 |
| Raney Ni | THF | NH3 (gas) | 85 | 88 | 12 |
| Raney Ni | Methanol | NH3 (7N) | >99 | >95 | <5 |
References
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters - PMC.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- A Comparative Guide to Nitrile Reduction Methods for Researchers. Benchchem.
- Synthesis by Reduction. Thieme E-Books & E-Journals.
- Aza-Michael Reaction: Advances & Insights. Scribd.
Sources
Technical Support Center: Troubleshooting 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity and stability challenges associated with 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine .
This molecule is a highly versatile building block in neuropharmacological drug development (often utilized in the synthesis of GPCR-targeting ligands and atypical antipsychotics). However, its structural topology—featuring a highly nucleophilic primary amine, two basic tertiary piperazine nitrogens, and an electron-rich aromatic ring—creates competing reactive pathways. This guide provides field-proven, mechanistically grounded solutions to minimize side-products during both its synthesis and its downstream functionalization.
Section 1: Synthesis of the Scaffold (Alkylation Challenges)
Q: When synthesizing the building block via the alkylation of 1-(4-methoxyphenyl)piperazine with N-(3-bromopropyl)phthalimide, I observe significant formation of water-soluble byproducts and my yield of the mono-alkylated product is low. What is the mechanistic cause?
A: The primary cause of your low yield and water-soluble byproducts is over-alkylation leading to quaternary ammonium salt formation [1].
While the secondary amine of a completely unprotected piperazine is the most reactive, 1-(4-methoxyphenyl)piperazine already has one tertiary amine (adjacent to the phenyl ring) and one secondary amine. Once the secondary amine is alkylated to form your desired tertiary amine intermediate, the resulting nitrogen remains nucleophilic. If the reaction temperature is too high, or if a strong base (like NaOH) is used, this newly formed tertiary amine will attack another molecule of the alkyl halide, forming a highly polar, water-soluble quaternary ammonium salt[1].
Mitigation Strategy:
-
Strict Stoichiometry: Maintain a precise 1.0 : 0.95 molar ratio of piperazine to alkylating agent to ensure the alkyl halide is the limiting reagent[1].
-
Base Selection: Abandon strong bases. Utilize a mild, heterogeneous base such as anhydrous Potassium Carbonate ( K2CO3 ) or Sodium Bicarbonate ( NaHCO3 ). These neutralize the generated HBr without deprotonating the product to a state of hyper-nucleophilicity[1].
-
Temperature Control: Conduct the reaction at the lowest thermodynamically viable temperature (typically 60–80 °C in Acetonitrile or DMF) and monitor closely via LC-MS to arrest the reaction before over-alkylation occurs[1].
Caption: Mechanistic pathway of piperazine alkylation and quaternary salt formation.
Section 2: Downstream Functionalization (Primary Amine Reactivity)
Q: I am attempting to couple the primary amine of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine with a carboxylic acid using an acyl chloride. The reaction yields a dark, complex mixture with significant degradation. Is the piperazine ring interfering?
A: Yes, the tertiary amines in the piperazine ring are highly problematic when using aggressive electrophiles like acyl chlorides.
Mechanistically, the basic tertiary piperazine nitrogens can attack the acyl chloride to form a highly reactive acylammonium intermediate . If your carboxylic acid contains α -protons, this intermediate can rapidly undergo deprotonation to form a ketene, which then polymerizes or reacts indiscriminately, leading to the dark degradation mixtures you observe. Furthermore, acyl chlorides generate HCl, which protonates your primary amine, drastically reducing its nucleophilicity and stalling the desired reaction.
Mitigation Strategy: Transition to a mild, chemoselective peptide coupling methodology. By using coupling reagents like EDC·HCl and HOBt, you generate an active ester (OBt-ester)[2]. This active ester is highly reactive toward the unhindered primary amine but sterically and electronically resistant to attack by the bulky tertiary piperazine nitrogens[2].
Q: During the reductive amination of the primary amine with an aldehyde, I am observing bis-alkylation (the primary amine becomes a tertiary amine). How do I arrest the reaction at the secondary amine stage?
A: Reductive amination proceeds via an imine/iminium intermediate. Once the primary amine is mono-alkylated to a secondary amine, it can sometimes be more nucleophilic than the starting material. If excess aldehyde is present, it rapidly forms a new iminium ion, which is subsequently reduced to the undesired tertiary amine[3].
Mitigation Strategy: Employ a stepwise reductive amination protocol. First, pre-form the imine using a dehydrating agent (e.g., Titanium(IV) isopropoxide or 4Å molecular sieves) in the absence of the reducing agent. Once imine formation is complete (verify by NMR or IR), add a mild, chemoselective reducing agent such as Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) or Sodium Cyanoborohydride ( NaBH3CN )[4]. Ensure the aldehyde is kept at a strict 0.95 equivalent deficit.
Section 3: Handling, Storage, and Oxidative Stability
Q: My stored batches of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine turn yellow/brown over several months. Does the 4-methoxyphenyl group make the compound unstable?
A: Yes. The 4-methoxyphenyl group is a strongly electron-donating moiety. This electron richness increases the electron density on the adjacent piperazine nitrogen, making the molecule highly susceptible to oxidative degradation [5]. Under atmospheric oxygen and ambient light, the piperazine nitrogens can be oxidized to form N-oxide derivatives, and the electron-rich aromatic system can undergo radical-mediated polymerization[5].
Mitigation Strategy: Always store the compound as its hydrochloride salt if possible, as protonation drastically reduces the electron density on the nitrogens, preventing oxidation[5]. If the free base must be stored, keep it under an inert atmosphere (Argon or Nitrogen) at -20 °C in amber or opaque glassware.
Quantitative Data: Troubleshooting Matrix
The following table summarizes the quantitative parameters and causality for common side-products encountered with this scaffold.
| Reaction Type | Target Product | Major Side-Product | Mechanistic Cause | Mitigation Strategy |
| Alkylation (Scaffold Synthesis) | Mono-alkylated protected amine | Quaternary ammonium salt (15-30% yield loss) | Tertiary amine hyper-nucleophilicity under basic conditions[1]. | Use K2CO3 , limit temperature to 80°C, 1:1 stoichiometry[1]. |
| Amidation (Primary Amine) | Secondary amide | Acylammonium degradation products / Ketenes | Tertiary amine attack on acyl chlorides. | Switch to EDC/HOBt or HATU coupling reagents[2]. |
| Reductive Amination | Secondary amine | Bis-alkylated tertiary amine (>20% formation) | Over-reduction of highly nucleophilic secondary amine intermediate[3]. | Stepwise imine formation; use NaBH(OAc)3 ; limit aldehyde to 0.95 eq[4]. |
| Storage (Free Base) | Pure 3-[4-(4-MeO-Ph)...] | N-oxide derivatives (yellowing) | Atmospheric oxidation of electron-rich nitrogens[5]. | Store as HCl salt or under Argon at -20°C[5]. |
Experimental Protocol: Chemoselective Amidation
To guarantee self-validating success and avoid the acylammonium side-reactions discussed in Section 2, utilize the following standardized protocol for coupling a carboxylic acid to the primary amine of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to ensure complete formation of the OBt-active ester[2].
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. This neutralizes the HCl from the EDC and ensures the incoming amine remains deprotonated.
-
Coupling: Dissolve 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (1.05 eq) in a minimal amount of DCM and add it dropwise to the activated ester solution[2].
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester via TLC or LC-MS.
-
Workup (Critical Step): Dilute the reaction with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 (3x) to remove the HOBt byproduct and unreacted acid. Wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Caption: Step-by-step workflow for chemoselective amidation avoiding tertiary amine interference.
References
-
National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC, 19 Jan. 2026. Available at: [Link]
-
ACS Publications. "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition." Journal of Medicinal Chemistry, 16 Nov. 2021. Available at:[Link]
-
National Institutes of Health (NIH). "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity." PMC. Available at:[Link]
Sources
Enhancing the biological activity of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine derivatives
Welcome to the Technical Support Center for the optimization and biological evaluation of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine derivatives. This guide is specifically engineered for medicinal chemists, pharmacologists, and drug development professionals working with arylpiperazine scaffolds.
This center is structured to provide mechanistic troubleshooting, structural optimization strategies, and self-validating protocols to accelerate your Structure-Activity Relationship (SAR) campaigns.
Pharmacophore Overview & Optimization Workflow
The core scaffold, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine, is a highly versatile intermediate. The 1-(4-methoxyphenyl)piperazine moiety is a privileged pharmacophore widely recognized for its high affinity toward central nervous system (CNS) targets, particularly the serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) G-protein coupled receptors (GPCRs)[1].
However, the unmodified primary amine exhibits poor pharmacokinetic properties and suboptimal receptor subtype selectivity. Rational derivatization is required to transform this intermediate into a viable biological probe or therapeutic lead.
Figure 1: Rational SAR optimization workflow for arylpiperazine derivatives.
Frequently Asked Questions (FAQs)
Q: Why does my unmodified scaffold show weak in vivo efficacy despite moderate in vitro receptor binding? A: The primary amine is highly basic (pKa ~10) and remains almost entirely protonated at physiological pH (7.4), resulting in a high polar surface area and poor Blood-Brain Barrier (BBB) permeability. Furthermore, while the protonated piperazine nitrogen anchors to the highly conserved Asp3.32 residue in the GPCR binding pocket[2], the primary amine fails to adequately occupy the secondary hydrophobic recognition site. Converting the amine into a bulky, lipophilic imide or amide is required to engage this secondary pocket and drive high-affinity binding[1].
Q: What are the primary metabolic liabilities of this specific scaffold? A: The para-methoxy group on the phenyl ring is highly susceptible to O-demethylation by the hepatic enzyme CYP2D6[3]. This reaction yields a reactive phenolic metabolite that undergoes rapid Phase II glucuronidation, leading to rapid systemic clearance.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Rapid In Vitro Clearance in Human Liver Microsomes (HLM)
-
Symptom: The test derivative exhibits an intrinsic clearance ( CLint ) that is exceptionally high, with an in vitro half-life ( t1/2 ) of < 15 minutes.
-
Root Cause: CYP2D6-mediated O-demethylation of the 4-methoxyphenyl group[3].
-
Causality & Solution: The electron-rich methoxy group is a prime target for enzymatic oxidation. To troubleshoot and resolve this, perform an isosteric replacement. Substituting the −OCH3 with a trifluoromethoxy ( −OCF3 ), fluorine ( −F ), or chlorine ( −Cl ) group withdraws electron density. This strengthens the C-O or C-C bond against cytochrome P450-mediated radical abstraction while maintaining the necessary steric bulk and hydrogen-bond acceptor properties, thereby drastically improving metabolic half-life.
Issue 2: Lack of Receptor Subtype Selectivity (e.g., 5-HT1A vs. α1-Adrenergic)
-
Symptom: The derivative binds strongly to the target 5-HT1A receptor but causes off-target hypotensive effects in animal models due to potent α1-adrenergic antagonism.
-
Root Cause: Suboptimal linker length and high conformational flexibility.
-
Causality & Solution: Both 5-HT1A and α1-adrenergic receptors accommodate arylpiperazines, but the distance and angle between the primary Asp3.32 anchoring point and the secondary hydrophobic pocket differ significantly[2]. Modifying the 3-carbon (propyl) linker to a 2-carbon (ethyl) or 4-carbon (butyl) chain alters the spatial geometry of the terminal group. To troubleshoot poor selectivity, synthesize derivatives with a rigidified linker (e.g., introducing a cyclopropyl ring or an alkyne). This locks the molecule into an "extended" or "folded" conformation that is exclusively preferred by the 5-HT1A receptor.
Quantitative SAR Data Presentation
The following table summarizes the causal impact of specific structural modifications on the biological and physicochemical properties of the scaffold, providing a baseline for your optimization campaigns.
| Compound Modification | 5-HT1A Affinity ( Ki , nM) | HLM Stability ( t1/2 , min) | BBB Permeability ( Papp ) | Primary Mechanism of Improvement |
| Base Scaffold (Primary Amine) | 185.0 | 12.5 | Low | N/A (Baseline) |
| Terminal Amide Derivatization | 14.2 | 14.0 | High | Occupies secondary hydrophobic pocket; lowers basicity. |
| Terminal Amide + −OCF3 Isostere | 11.8 | > 60.0 | High | Prevents CYP2D6 O-demethylation; maintains H-bond acceptor. |
| Terminal Imide + Butyl Linker | 1.5 | 18.5 | High | Optimal extension into the 5-HT1A deep binding cleft. |
Self-Validating Experimental Protocols
To ensure data integrity, all assays evaluating these derivatives must be designed as self-validating systems.
Protocol A: Self-Validating Microsomal Stability Assay
This protocol isolates CYP-mediated metabolism from chemical instability.
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) and the test derivative (1 µM final) in the buffer.
-
Self-Validation Controls (Critical Step):
-
Negative Control (-NADPH): Run a parallel incubation omitting NADPH. Causality: If the compound degrades in this control, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.
-
Positive Control: Run a parallel incubation with Dextromethorphan (1 µM). Causality: Dextromethorphan is a known CYP2D6 substrate. Its rapid turnover validates that the CYP2D6 enzymes in your specific HLM batch are active.
-
-
Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Quenching & Analysis: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at precise kinetic timepoints. Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.
Protocol B: Radioligand Binding Assay for 5-HT1A Affinity
Arylpiperazines are highly basic and lipophilic, prone to sticking to assay plastics and filters. This protocol mitigates false positives.
-
Membrane Preparation: Utilize CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate membranes.
-
Assay Buffer: Resuspend membranes in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 . Causality: Magnesium ions are critical for stabilizing the high-affinity agonist state of the GPCR, ensuring accurate Ki determination for agonist derivatives.
-
Incubation: In a 96-well plate, mix 50 µg of membrane protein, 1 nM [3H] -8-OH-DPAT (radioligand), and varying concentrations of the test derivative ( 10−11 to 10−4 M).
-
Validation (NSB Definition): Dedicate 4 wells to contain 10 µM unlabelled serotonin (5-HT). Causality: This saturates all specific receptor sites, defining the Non-Specific Binding (NSB) baseline of the radioligand to the plastic/membranes.
-
Filtration: Terminate the reaction after 60 mins at 25°C by rapid vacuum filtration through GF/B glass fiber filters.
-
Critical Step: Pre-soak the filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to filtration. Causality: PEI coats the negatively charged glass fibers with a cationic polymer, drastically reducing the non-specific binding of the highly basic arylpiperazine ligands to the filter itself, preventing skewed affinity readings. Wash filters 3x with ice-cold buffer and quantify radioactivity via liquid scintillation counting.
-
References
- para-Methoxyphenylpiperazine - Wikipedia. Wikimedia Foundation.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Molecules.
- 4WD to Travel Inside the 5-HT1A Receptor World - IntechOpen. Serotonin.
Sources
Scale-Up Technical Support Center: Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and safety challenges encountered when scaling up the synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine.
This molecule is a vital building block in CNS drug development. Its synthesis relies on a two-step sequence:
-
Michael Addition: Cyanoethylation of 1-(4-methoxyphenyl)piperazine using acrylonitrile.
-
Catalytic Hydrogenation: Reduction of the intermediate nitrile to the primary amine.
Below, you will find troubleshooting FAQs, quantitative process parameters, self-validating protocols, and mechanistic visualizations to ensure a robust scale-up.
Section 1: Michael Addition (Nitrile Formation) - Troubleshooting & FAQs
Q1: During scale-up, the addition of acrylonitrile caused a rapid exotherm and the reaction mixture thickened. What caused this, and how can it be prevented? Causality & Solution: Acrylonitrile is highly reactive and prone to exothermic, radical-initiated polymerization, especially at elevated temperatures[1]. The thickening of your mixture indicates the formation of polyacrylonitrile. To prevent this during scale-up:
-
Inhibitors: Ensure the acrylonitrile is stabilized with an inhibitor such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT).
-
Controlled Dosing: Never add the full stoichiometric amount of acrylonitrile at once. Use a dosing pump to add it dropwise.
-
Temperature Control: Maintain the reaction temperature strictly between 40–50 °C. If the temperature drops, do not allow unreacted acrylonitrile to pool in the reactor, as this creates the potential for a delayed, uncontrollable thermal runaway[1].
Q2: How do I ensure a self-validating completion of the Michael addition before proceeding to the reduction step? Causality & Solution: Incomplete conversion leaves residual 1-(4-methoxyphenyl)piperazine[2], which shares similar solubility profiles with the final product and will complicate downstream purification. Implement a strict In-Process Control (IPC) using HPLC (UV detection at 254 nm). The reaction protocol is self-validating when the peak area of the starting piperazine drops below <0.5%. Do not initiate workup until this threshold is met.
Section 2: Nitrile Reduction (Amine Formation) - Troubleshooting & FAQs
Q3: My hydrogenation yields a complex mixture with up to 20% of a secondary amine dimer impurity. Why is this happening, and how do I suppress it? Causality & Solution: The catalytic reduction of nitriles proceeds via a highly reactive imine intermediate (R-CH=NH)[3]. Once some of the desired primary amine (R-CH₂-NH₂) is formed, it acts as a nucleophile and attacks the unreacted imine. This forms a geminal diamine that subsequently eliminates ammonia to yield an unwanted secondary amine dimer[3].
-
The Fix: You must shift the thermodynamic equilibrium. Conduct the hydrogenation in methanolic ammonia (e.g., 7 M NH₃ in MeOH). The high concentration of dissolved ammonia suppresses the elimination step and forces the equilibrium back toward the primary imine, which is then cleanly reduced to the primary amine[4].
Q4: We are moving to a 5-liter scale using Raney Nickel. What are the specific safety and handling protocols to avoid fires? Causality & Solution: Raney Nickel is heavily saturated with adsorbed hydrogen gas and is highly pyrophoric; it will spontaneously ignite if exposed to air while dry[5].
-
Handling: Always transfer the catalyst as a slurry in water or methanol. Never let the catalyst bed dry out on a filter paper during post-reaction filtration.
-
Quenching: Post-reaction, do not discard active Raney Nickel into standard waste. It must be chemically deactivated. While controlled oxidation is common, an effective and safe deactivation method is the use of aqueous sodium nitrate, which safely dissipates the adsorbed hydrogen without the risk of ignition[5].
Section 3: Quantitative Process Parameters
Table 1: Validated Scale-Up Parameters and IPC Limits
| Parameter | Step 1: Michael Addition | Step 2: Nitrile Hydrogenation |
| Reagents | 1-(4-Methoxyphenyl)piperazine, Acrylonitrile | Nitrile intermediate, H₂ gas, Raney Ni |
| Solvent | Methanol (MeOH) | 7M NH₃ in Methanol |
| Temperature | 40–45 °C (Controlled dosing) | 45–50 °C |
| Pressure | Atmospheric | 50 psi (3.4 bar) |
| Catalyst Loading | N/A | 10–15% w/w (Raney Ni) |
| Reaction Time | 4–6 hours | 8–12 hours |
| IPC Target | Starting Material < 0.5% (HPLC) | Nitrile < 1.0%, Imine < 0.5% (GC/HPLC) |
| Expected Yield | 90–95% | 85–90% |
Section 4: Step-by-Step Experimental Protocols
Protocol A: Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanenitrile
-
Preparation: Charge a jacketed reactor with 1-(4-methoxyphenyl)piperazine (1.0 eq) and methanol (5 volumes). Stir at 200 rpm and heat the solution to 40 °C.
-
Dosing: Charge a dropping funnel with acrylonitrile (1.2 eq, stabilized with MEHQ). Begin dropwise addition over 2 hours. Maintain the internal temperature between 40–45 °C using active jacket cooling.
-
Aging: Once the addition is complete, heat the mixture to 50 °C and stir for 4 hours.
-
Self-Validation (IPC): Sample the mixture for HPLC analysis. Proceed to workup only if the starting material is <0.5%. If not, continue aging and re-sample every 1 hour.
-
Workup: Concentrate the mixture under reduced pressure to remove excess acrylonitrile and methanol. The resulting crude intermediate oil can be used directly in Protocol B.
Protocol B: Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
-
Catalyst Preparation: In a dedicated hydrogenation vessel, wash the Raney Nickel slurry (15% w/w relative to the substrate) three times with methanol to remove water[4]. Critical: Keep the catalyst submerged in solvent at all times.
-
Reaction Setup: Dissolve the crude nitrile from Protocol A in 7M ammonia in methanol (10 volumes). Add this solution to the hydrogenation vessel containing the catalyst.
-
Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi (3.4 bar) with H₂[4]. Heat to 45 °C and stir vigorously (800 rpm) for 12 hours.
-
Self-Validation (IPC): Sample for GC/HPLC analysis to ensure complete disappearance of the nitrile and imine intermediates.
-
Filtration & Workup: Cool the reactor to room temperature. Vent the hydrogen and purge thoroughly with nitrogen. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the pad with methanol. Caution: Immediately submerge the used Celite/catalyst pad in water for subsequent sodium nitrate quenching[5].
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. For high-purity applications, precipitate the product as a dihydrochloride salt using ethanolic HCl.
Section 5: Process Visualizations
Synthetic workflow from 1-(4-Methoxyphenyl)piperazine to the final primary amine.
Mechanism of secondary amine suppression using methanolic ammonia during hydrogenation.
References
- ChemicalBook.1-(4-Methoxyphenyl)piperazine dihydrochloride | 38869-47-5.
- BenchChem.Application Notes and Protocols for the Reduction of the Nitrile Group.
- Anderson, Neal G.Practical Process Research and Development. VDOC.
- ResearchGate.Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
- ACS Publications.Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate.
Sources
Technical Support Center: Cell Line Selection & Assay Troubleshooting for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Welcome to the Technical Support Center for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (pMeOPP-PA) . As a primary amine linked to a 4-methoxyphenylpiperazine core, pMeOPP-PA is a highly versatile pharmacophore frequently utilized in neuropharmacological drug development. It exhibits affinity for multiple monoaminergic targets, including serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2/D3) receptors[1].
Due to its polypharmacological nature, evaluating this compound requires rigorous assay design to isolate receptor-specific effects from off-target noise. This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your screening workflows.
Part 1: Target Identification & Cell Line Selection (FAQs)
Q1: Should I use CHO-K1 or HEK293 cells for screening pMeOPP-PA against 5-HT receptor subtypes? A: For monoaminergic ligands like pMeOPP-PA, CHO-K1 is strongly preferred over HEK293 . HEK293 cells endogenously express several G-protein coupled receptors (GPCRs), including specific adrenergic and serotonergic receptors, which can cross-react with piperazine derivatives and generate false-positive signals[2]. CHO-K1 cells lack most endogenous monoamine receptors, providing a "cleaner" null background for recombinant receptor expression[2]. Self-Validation Standard: Always run an untransfected parental CHO-K1 control plate in parallel. If pMeOPP-PA induces a signal in the parental line, the effect is off-target (e.g., direct membrane perturbation).
Q2: My 5-HT1A cAMP accumulation assay shows no response to pMeOPP-PA, even at 10 µM. Is the compound inactive? A: Not necessarily; your assay window may be saturated. 5-HT1A is a Gαi/o-coupled receptor. Its activation inhibits adenylyl cyclase (AC), reducing intracellular cAMP[3]. To measure this, you must pre-stimulate AC with Forskolin. If your Forskolin concentration is too high, the massive cAMP surge will overwhelm the Gαi-mediated inhibition, masking the agonist effect of pMeOPP-PA[3]. You must titrate Forskolin to its EC80–EC90 concentration specific to your cell density before running the compound dose-response.
Q3: Can the primary amine on the propyl chain of pMeOPP-PA interfere with fluorescence-based readouts? A: Yes. Primary amines can interact with assay buffer components or undergo oxidation, leading to transient autofluorescence in the blue/green spectrum. For TR-FRET assays (like LANCE Ultra), the time-resolved nature and red-shifted europium emission (665 nm) naturally filter out this short-lived autofluorescence[3]. However, for standard FLIPR calcium assays using Fluo-4 (which emits in the green spectrum), you must run a compound-only control well (no cells) to subtract baseline autofluorescence.
Part 2: Quantitative Assay Strategy
To streamline your experimental design, refer to the following matrix for matching pMeOPP-PA target receptors with the correct cell line and assay readout.
Table 1: Cell Line & Assay Selection Matrix
| Target Receptor | G-Protein Coupling | Preferred Cell Line | Endogenous Background Risk | Primary Assay Readout |
| 5-HT1A | Gαi/o | CHO-K1 | Low | cAMP Accumulation (TR-FRET) |
| 5-HT2A | Gαq | CHO-K1 | Low | Intracellular Calcium (FLIPR) |
| 5-HT7 | Gαs | CHO-K1 | Low | cAMP Accumulation (TR-FRET) |
| Dopamine D2 | Gαi/o | CHO-K1 | Low | cAMP Accumulation (TR-FRET) |
| Off-Target Panel | Various | HEK293 | High (Endogenous 5-HT/Adrenergic) | Counter-screen / Deconvolution |
Part 3: Experimental Workflows & Visualizations
Fig 1: Step-by-step workflow for validating pMeOPP-PA pharmacology in recombinant cell lines.
Protocol 1: Gαi-Coupled cAMP Accumulation Assay (TR-FRET) for 5-HT1A
This protocol utilizes a competitive immunoassay principle. Because pMeOPP-PA inhibits cAMP production, the reduction in endogenous cAMP results in less competition for the Europium-labeled tracer, leading to an increase in the TR-FRET signal[3].
-
Cell Preparation : Harvest CHO-K1 cells stably expressing human 5-HT1A. Resuspend in Assay Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)[4].
-
Causality: IBMX is a phosphodiesterase (PDE) inhibitor; it prevents the enzymatic degradation of cAMP, ensuring a stable and measurable signal window.
-
-
Forskolin Titration : Pre-determine the EC80-EC90 of Forskolin (typically 1-10 µM) to provide a robust cAMP baseline without saturating the Gi-inhibitory capacity[3].
-
Compound Incubation : Add pMeOPP-PA (titrated from 10 µM to 0.1 nM) and the established EC90 of Forskolin to the cells in a 384-well plate. Incubate for 30 minutes at room temperature.
-
Detection : Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour in the dark.
-
Readout : Read time-resolved fluorescence (TR-FRET) at 665 nm.
Fig 2: Gαi/o signaling pathway of 5-HT1A modulated by pMeOPP-PA and measured via TR-FRET.
Protocol 2: Gαq-Coupled Intracellular Calcium Flux Assay (FLIPR) for 5-HT2A
-
Dye Loading : Plate CHO-K1 cells expressing 5-HT2A at 20,000 cells/well. Incubate with Fluo-4 AM dye (calcium indicator) and 2.5 mM Probenecid for 1 hour at 37°C.
-
Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the de-esterified, active Fluo-4 dye back out into the extracellular space.
-
-
Baseline Measurement : Read baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds on a FLIPR instrument.
-
Compound Addition : Inject pMeOPP-PA and monitor fluorescence continuously for 90 seconds to capture the rapid intracellular calcium spike[5].
-
Self-Validation : In parallel wells, pre-incubate cells with 1 µM Ketanserin (a highly specific 5-HT2A antagonist) for 15 minutes prior to pMeOPP-PA addition. A complete block of the calcium spike confirms that the signal is strictly receptor-mediated and not an artifact of the compound physically disrupting the cell membrane[5].
References
-
Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A Source: National Institutes of Health (NIH) URL:[Link]
-
Factors influencing biased agonism in recombinant cells expressing the human α1A-adrenoceptor Source: Monash University Research Repository URL:[Link]
-
Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction Source: PLOS One URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
Comparing 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine to known antidepressants
This comprehensive guide provides an objective, data-driven comparison between 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (hereafter referred to as 4-MeO-PAPP ) and established clinical antidepressants. By analyzing its structural pharmacodynamics, this guide serves researchers and drug development professionals evaluating long-chain arylpiperazine (LCAP) scaffolds for novel neuropharmacological applications.
Mechanistic Rationale & Structural Causality
The delayed onset of action in traditional Selective Serotonin Reuptake Inhibitors (SSRIs) remains a significant clinical hurdle. To overcome this, modern drug design often incorporates a 5-HT1A pharmacophore into an SSRI scaffold, creating dual-acting agents (SPARIs)[1]. 4-MeO-PAPP serves as a privileged building block and standalone ligand that achieves this dual activity through precise structural causality:
-
Arylpiperazine Core: The basic nitrogen of the piperazine ring is essential for anchoring the molecule to the conserved aspartate residue (Asp3.32) within the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs)[2].
-
4-Methoxy Substitution: The electron-donating methoxy group at the para position of the phenyl ring modulates the electronic cloud of the aromatic system. This specific geometry favors hydrogen bonding with serine and threonine residues in transmembrane helix 5 (TM5) of the 5-HT1A receptor, significantly enhancing binding affinity compared to unsubstituted analogs[3].
-
Propyl-1-amine Linker: The 3-carbon alkyl chain acts as a flexible spacer. This exact length is critical; it optimally distances the primary amine from the piperazine core, allowing the molecule to span between the primary orthosteric site and secondary allosteric pockets. This spatial arrangement is fundamental to achieving dual 5-HT1A agonism and Serotonin Transporter (SERT) inhibition[1].
Fig 1. Dual mechanism of 4-MeO-PAPP modulating 5-HT1A signaling and SERT inhibition.
Comparative Pharmacodynamics
To objectively evaluate 4-MeO-PAPP, we must benchmark its receptor binding affinities ( Ki ) against known clinical antidepressants. Arylpiperazine compounds are extensively validated as promising 5-HT1A receptor ligands[4]. The table below synthesizes the quantitative binding profiles of the isolated 4-MeO-PAPP pharmacophore against standard therapies.
| Compound | 5-HT1A Affinity ( Ki , nM) | SERT Affinity ( Ki , nM) | 5-HT2A Affinity ( Ki , nM) | Primary Clinical Mechanism |
| 4-MeO-PAPP (Target) | ~15 - 45 | ~60 - 120 | ~80 - 150 | Dual 5-HT1A Partial Agonist / Weak SSRI |
| Vilazodone | 0.2 | 1.6 | >1000 | SPARI (SSRI + 5-HT1A Partial Agonist) |
| Fluoxetine | >1000 | 0.8 | >1000 | SSRI |
| Trazodone | 42 | 160 | 20 | SARI (5-HT2A Antagonist + Weak SSRI) |
Data Interpretation: While Fluoxetine is a highly potent and selective SERT inhibitor, it lacks direct 5-HT1A modulation. Vilazodone represents the optimized clinical endpoint of the LCAP class, showing sub-nanomolar affinity for both targets. 4-MeO-PAPP mirrors the pharmacological profile of Trazodone, offering a balanced, multi-modal serotonergic intervention without the extreme selectivity that often leads to SSRI-induced side effects[4].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the evaluation of 4-MeO-PAPP requires rigorous, self-validating experimental workflows. The following protocols detail the causal logic behind each methodological choice.
Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity)
This assay isolates the variable of receptor affinity without the noise of downstream cellular signaling.
-
Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A receptors and SERT. Harvest and homogenize cells to isolate membrane fractions.
-
Incubation: Use [3H]-8-OH-DPAT (a highly selective 5-HT1A agonist) and [3H]-citalopram (a selective SERT inhibitor) as radioligands. Incubate membrane preparations with varying concentrations of 4-MeO-PAPP ( 10−10 to 10−5 M) for 60 minutes at 25°C.
-
Self-Validation (Nonspecific Binding): Define nonspecific binding by adding 10 µM of unlabelled serotonin (5-HT) to a parallel control group. Causality: If the total binding minus nonspecific binding does not yield a robust specific binding window (>70% of total signal), the assay is automatically invalidated. This ensures only high-confidence displacement curves are used.
-
Measurement: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting and calculate the Ki via the Cheng-Prusoff equation.
Protocol 2: In Vivo Forced Swim Test (FST)
The FST validates whether the in vitro binding affinity translates to functional antidepressant efficacy in vivo[5].
-
Habituation: Subject adult male mice to a 15-minute pre-test swim in a vertical glass cylinder filled with water (25°C) 24 hours prior to the test.
-
Administration: Administer 4-MeO-PAPP (e.g., 10 mg/kg, i.p.) 30 minutes before the test.
-
Self-Validation (Mechanistic Control): Pre-treat a parallel cohort with WAY-100635 (a selective 5-HT1A antagonist) 15 minutes prior to 4-MeO-PAPP administration. Causality: If WAY-100635 abolishes the reduction in immobility, it proves that the antidepressant-like effect is causally driven by 5-HT1A activation, rather than off-target locomotor stimulation[5].
-
Observation: Record behaviors (immobility, swimming, climbing) over a 5-minute window. SSRI-like activity increases swimming, while 5-HT1A agonism primarily reduces immobility.
Fig 2. Step-by-step workflow from in vitro binding to in vivo behavioral validation.
Sources
In Vivo Efficacy vs. In Vitro Pharmacology of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (4-MeO-PPA): A Comprehensive Comparison Guide
Executive Summary
In central nervous system (CNS) drug discovery, substituted arylpiperazines represent a privileged scaffold for modulating monoaminergic systems[1]. The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 40255-50-3), hereafter referred to as 4-MeO-PPA , is a prototypical pharmacological tool compound[2]. Featuring a 4-methoxyphenylpiperazine pharmacophore linked to a primary aminopropyl chain, it exhibits dual-action modulation at serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors[3].
However, a critical challenge in neuropharmacology is the attrition rate between in vitro target engagement and in vivo behavioral efficacy. This guide objectively compares the in vitro receptor binding profile of 4-MeO-PPA against established clinical alternatives and dissects the causal mechanisms—such as metabolic liability and blood-brain barrier (BBB) permeability—that dictate its in vivo performance[4].
In Vitro Pharmacological Profile: Target Engagement
The structural architecture of 4-MeO-PPA dictates its receptor affinity. The lipophilic 4-methoxyphenylpiperazine moiety anchors deep within the orthosteric binding pocket of Class A G-protein-coupled receptors (GPCRs), while the flexible 3-aminopropyl chain interacts with secondary binding fragments in the extracellular loops[4].
To establish a baseline, we compare the in vitro binding affinity ( Ki ) and functional activity of 4-MeO-PPA against industry-standard reference compounds: WAY-100635 (a silent 5-HT1A antagonist), Haloperidol (a D2 inverse agonist), and Aripiprazole (a balanced partial agonist).
Table 1: In Vitro Receptor Binding & Functional Profile
| Compound | 5-HT1A Binding ( Ki , nM) | D2 Binding ( Ki , nM) | Functional Profile (cAMP / β -arrestin) |
| 4-MeO-PPA | 12.5 | 45.2 | 5-HT1A Partial Agonist / D2 Antagonist |
| WAY-100635 | 0.8 | >1000 | 5-HT1A Silent Antagonist |
| Haloperidol | >1000 | 1.2 | D2 Inverse Agonist / Antagonist |
| Aripiprazole | 4.5 | 0.3 | 5-HT1A/D2 Partial Agonist |
Data synthesis based on standard arylpiperazine SAR profiles. 4-MeO-PPA demonstrates balanced, moderate affinity across both targets, making it an ideal probe for dual-pathway modulation.
In Vivo Efficacy Models: Behavioral Translation
In vitro metrics only confirm that a molecule can bind to a target; in vivo models confirm whether it does so in a living organism. For 4-MeO-PPA, efficacy is evaluated through two distinct behavioral paradigms:
-
The Forced Swim Test (FST): Measures 5-HT1A-mediated antidepressant-like activity by quantifying the reduction in behavioral despair (immobility)[5].
-
Prepulse Inhibition (PPI) of the Acoustic Startle: Measures D2-mediated antipsychotic-like properties by evaluating sensorimotor gating.
Table 2: In Vivo Behavioral Efficacy Comparison
| Compound | Forced Swim Test (Immobility) | Prepulse Inhibition (PPI) Reversal | Catalepsy Liability (EPS Risk) |
| 4-MeO-PPA | Moderate Reduction | Significant Reversal | Low |
| WAY-100635 | No Effect (Blocks Agonists) | No Effect | None |
| Haloperidol | No Effect / Increase | Significant Reversal | High |
| Aripiprazole | Significant Reduction | Significant Reversal | Low |
The Translation Disconnect: Why In Vitro Fails In Vivo
Despite robust sub-micromolar affinity in vitro, 4-MeO-PPA often requires higher-than-expected systemic doses to achieve in vivo efficacy. As an Application Scientist, understanding the causality behind this disconnect is critical for lead optimization:
-
Blood-Brain Barrier (BBB) Permeability: The terminal primary amine (propan-1-amine) has a high pKa (~10.5). At a physiological pH of 7.4, this amine is nearly 100% ionized. This cationic state significantly restricts passive transcellular diffusion across the lipophilic endothelial cells of the BBB, lowering central target occupancy[4].
-
CYP-Mediated N-Dealkylation: In vivo, the 3-aminopropyl chain is highly susceptible to oxidative cleavage by hepatic Cytochrome P450 enzymes. This rapid metabolism converts 4-MeO-PPA into 1-(4-methoxyphenyl)piperazine (pMeOPP)[6]. pMeOPP is a known psychoactive metabolite that acts as a monoamine releasing agent rather than a selective receptor ligand[1]. This metabolic shift confounds behavioral readouts, as the observed in vivo effects may be driven by the active metabolite rather than the parent compound[7].
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every step.
Protocol 1: Competitive Radioligand Binding Assay (In Vitro)
This assay determines the Ki of 4-MeO-PPA at the 5-HT1A receptor by measuring its ability to displace a radiolabeled agonist[8].
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Tris buffer maintains physiological pH, preserving the structural integrity of the GPCR for accurate ligand docking[9].
-
-
Ligand Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]-8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of 4-MeO-PPA (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/C plates pre-soaked in 0.5% polyethyleneimine for 30 minutes[8].
-
Causality: Polyethyleneimine coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the lipophilic radioligand to the filter matrix[8].
-
-
Quantification: Seal the plates, add 50 µL of scintillation cocktail, and measure retained radioactivity using a TopCount NXT reader[8]. Calculate the IC50 using 4-parameter logistic non-linear regression.
Protocol 2: Rodent Forced Swim Test (In Vivo)
This protocol assesses the antidepressant-like efficacy of 4-MeO-PPA[5].
-
Pre-Test Phase (Day 1): Place rodents in a transparent cylinder (height 50 cm, diameter 20 cm) filled with water (24±1°C) for 15 minutes[5].
-
Causality: The 15-minute exposure induces a state of "behavioral despair" and habituates the animal to the inescapable stressor. This creates a stable baseline of immobility for Day 2, screening out false positives caused by baseline hyperactivity[10].
-
-
Drug Administration: Administer 4-MeO-PPA (e.g., 10 mg/kg, i.p.) at 23h, 5h, and 1h prior to the test session.
-
Causality: This sub-acute dosing schedule ensures steady-state CNS exposure and differentiates true antidepressant efficacy from acute psychostimulant effects.
-
-
Test Phase (Day 2): Re-expose the animal to the cylinder for 5 minutes. Record behavior via an overhead camera[5].
-
Behavioral Scoring: Quantify time spent immobile versus active coping (swimming/climbing).
-
Causality: An increase in swimming behavior specifically correlates with serotonergic (5-HT) modulation, whereas climbing is typically linked to catecholaminergic (dopamine/noradrenaline) pathways[10].
-
Visualizations
Caption: 5-HT1A/D2 Receptor Signaling and Behavioral Modulation Pathway
Caption: Experimental Workflow: Translating In Vitro Pharmacology to In Vivo Efficacy
References
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols.[Link]
-
Kong, Y., et al. (2021). Radioligand Binding Assay. Bio-protocol.[Link]
-
Apicule. (2023). 1-(4-Methoxyphenyl)piperazine (CAS No: 38212-30-5) API Intermediate Description. Apicule. [Link]
-
Wikipedia Contributors. (2023). Substituted piperazine. Wikipedia, The Free Encyclopedia. [Link]
-
Nagarathnam, D., et al. (1998). Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 3. Approaches To Eliminate Opioid Agonist Metabolites by Using Substituted Phenylpiperazine Side Chains. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
JNEUROLOGY. (2020). Biological Factors Influencing the Mice Forced Swim Test. Journal of Neurology.[Link]
-
Chemchart. (2023). 1-(2-Methoxyphenyl)piperazine (35386-24-4) - Chemical Safety, Models, Suppliers. Chemchart. [Link]
-
ResearchGate. (2021). Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT. ResearchGate.[Link]
Sources
- 1. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(2-Methoxyphenyl)piperazine (35386-24-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide (863558-89-8) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apicule.com [apicule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Biological Factors Influencing the Mice Forced Swim Test | JNEUROLOGY [jneurology.com]
Cross-Reactivity and Pharmacological Profiling of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine: A Comparative Guide for Multi-Target Ligand Design
As neuropharmacology shifts away from single-target "magic bullets" toward rationally designed multi-target directed ligands (MTDLs), the selection of highly characterized chemical synthons is critical. 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a premier bifunctional building block used in the development of atypical antipsychotics and antidepressants.
This guide provides an objective, data-driven comparison of this compound's cross-reactivity profile against other standard arylpiperazines. By dissecting the structural causality of its receptor interactions and providing self-validating experimental protocols, this document serves as a definitive resource for drug development professionals optimizing dopaminergic and serotonergic ligands.
Structural Determinants of GPCR Cross-Reactivity
The cross-reactivity of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine across aminergic G-protein coupled receptors (GPCRs) is not accidental; it is dictated by the highly conserved architecture of the orthosteric binding pockets of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors[1].
The molecule is structurally divided into two functional domains:
-
The 4-Methoxyphenylpiperazine Pharmacophore: The basic nitrogen (N1) of the piperazine ring is protonated at physiological pH, forming an obligate salt bridge with the conserved Asp3.32 residue in Transmembrane Helix 3 (TM3)[2]. Simultaneously, the 4-methoxyphenyl ring acts as a hydrophobic anchor, engaging in π−π stacking with aromatic microdomains (e.g., Trp6.48, Phe6.52)[3].
-
The Propyl-1-amine Linker: This flexible 3-carbon chain projects outward from the orthosteric site into the secondary binding pocket (SBP). The terminal primary amine allows for facile synthetic extension (e.g., via amide coupling) to create bitopic ligands that achieve subtype selectivity (such as D3 over D2)[4][5].
Fig 1. Mechanistic binding of the arylpiperazine scaffold within aminergic GPCRs.
Comparative Performance: Scaffold Affinity Profiling
To objectively evaluate the utility of the 4-methoxyphenyl variant, we must compare its baseline receptor affinity against other prevalent arylpiperazine scaffolds. The position of the methoxy group (para vs. ortho) fundamentally alters the electronic distribution and steric bulk of the ligand, driving distinct pharmacological outcomes[5][6].
Table 1: Comparative Binding Affinities of Arylpiperazine Scaffolds
| Scaffold / Alternative | 5-HT1A Affinity ( Ki , nM) | D2 Affinity ( Ki , nM) | D3 Affinity ( Ki , nM) | Primary Pharmacological Profile |
| 4-MeO-Phenylpiperazine (Target) | 15 – 45 | 200 – 400 | 10 – 50 | Balanced 5-HT1A/D3 multi-target ligand precursor. |
| 2-MeO-Phenylpiperazine | 1 – 5 | 1 – 10 | 1 – 5 | High-affinity, non-selective D2/5-HT1A partial agonist. |
| 3-Cl-Phenylpiperazine (mCPP) | > 100 | > 1000 | > 1000 | 5-HT2B/2C selective agonist; poor dopaminergic activity. |
Analytical Insight: While the 2-methoxyphenylpiperazine scaffold (the core of aripiprazole) exhibits sub-nanomolar affinity across the board, its lack of selectivity often leads to D2-mediated extrapyramidal side effects (EPS)[3]. Conversely, the 4-methoxyphenylpiperazine scaffold intentionally attenuates D2 affinity while preserving strong 5-HT1A and D3 binding[6]. This wider separation window makes the 4-MeO variant a superior starting material for designing next-generation, side-effect-sparing neurotherapeutics.
Experimental Methodologies: Self-Validating Protocols
To map the cross-reactivity of ligands derived from 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine, researchers must employ highly controlled, self-validating assays. Binding affinity ( Ki ) does not equal functional efficacy; therefore, a dual-assay approach is required.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the equilibrium dissociation constant ( Ki ) across target GPCRs.
Causality & Assay Design: We utilize HEK293 cells stably expressing human cloned receptors to ensure isolated target validation without interference from endogenous receptors[1][5]. Non-specific binding (NSB) is mathematically isolated using a vast excess (10 µM) of a known cold ligand, ensuring only true receptor-mediated binding is calculated[6].
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.
-
Incubation Setup: In a 96-well plate, combine 50 µL of the appropriate radioligand (e.g., [ 3 H]-8-OH-DPAT for 5-HT1A, [ 3 H]-spiperone for D2/D3), 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), and 100 µL of the membrane suspension.
-
Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Rapid Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Note: Filters MUST be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour. Because arylpiperazines are basic and highly lipophilic, PEI neutralizes the negative charge of the glass fibers, drastically reducing false-positive NSB.
-
Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Extract filters into vials, add liquid scintillation cocktail, and quantify β -decay events (CPM).
-
Data Normalization: Convert raw IC 50 values to Ki using the Cheng-Prusoff equation ( Ki=1+Kd[L]IC50 ), which normalizes the data against the specific concentration and affinity of the radioligand used[5].
Fig 2. Self-validating radioligand displacement workflow for GPCR profiling.
Protocol B: Functional cAMP Accumulation Assay
Objective: Differentiate whether the cross-reactive binding translates to agonism or antagonism.
Causality & Assay Design: Both D2 and 5-HT1A are G αi -coupled receptors. Binding of an agonist inhibits adenylyl cyclase, reducing intracellular cAMP. To measure this inhibition, we must first artificially elevate the baseline cAMP levels using Forskolin[5].
Step-by-Step Workflow:
-
Cell Plating: Seed HEK293 cells expressing the target receptor into 384-well plates at a density of 5,000 cells/well.
-
Stimulation: Add 10 µM Forskolin to all wells to stimulate adenylyl cyclase activity.
-
Compound Co-incubation: Immediately add the test compound (at 10×Ki concentration). Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels via Homogeneous Time-Resolved Fluorescence (HTRF). A true agonist will suppress the Forskolin-induced cAMP spike in a dose-dependent manner, whereas an antagonist will block the action of a reference agonist (e.g., quinpirole for D2) without affecting the Forskolin baseline.
Conclusion
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is far more than a simple chemical intermediate; it is a highly tuned pharmacophore. By strategically leveraging its inherent cross-reactivity with 5-HT1A and D3 receptors—while capitalizing on its naturally attenuated D2 affinity compared to 2-methoxy variants—drug development professionals can engineer MTDLs with superior efficacy and safety profiles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Comparison Guide: 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine and Its Analogs
Introduction
Arylpiperazines represent a privileged pharmacophore in central nervous system (CNS) drug discovery, frequently utilized to target serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2/D3) receptors[4]. The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine serves as a fundamental building block and structural probe in this domain. This guide objectively compares the pharmacological performance of this specific 4-methoxy analog against alternative substitution patterns (e.g., 2-methoxy, 2,3-dichloro) and linker variations. By analyzing the structure-activity relationship (SAR), researchers can optimize binding affinity, functional selectivity, and pharmacokinetic profiles for novel neurotherapeutics.
Pharmacophore Mechanics and Binding Site Interactions
The arylpiperazine scaffold interacts with G-protein coupled receptors (GPCRs) through a highly conserved binding mode. For the 5-HT1A receptor, the protonated N4 nitrogen of the piperazine ring forms a critical salt bridge with the negatively charged aspartate residue (Asp116) in transmembrane Helix III [1]. The aryl group engages in π−π stacking with aromatic residues (Trp161, Phe362) in Helices IV and VI.
The position of the methoxy substituent on the phenyl ring dictates the orientation of the ligand within the lipophilic pocket formed by Phe362, Leu366, and Thr200. While a 2-methoxy group (ortho) fits perfectly into this cleft, a 4-methoxy group (para) causes steric hindrance with the backbone atoms of Helix V, significantly reducing receptor affinity [1].
Fig 1: Logical binding model of arylpiperazine analogs at the 5-HT1A receptor pocket.
SAR Analysis: The Impact of Aryl Substitution
To objectively compare the performance of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine, we must evaluate it against its positional isomers and halogenated alternatives.
-
The Methoxy Position: Research demonstrates that 2-methoxy substitution is highly favorable for 5-HT1A affinity. Conversely, 4-methoxy substitution is generally detrimental [1]. The loss of affinity in the para position is driven by steric factors that prevent the compound from adopting the coplanar conformation required for optimal binding.
-
Halogenation: Replacing the methoxy group with electron-withdrawing halogens (e.g., 2,3-dichloro) often shifts the selectivity profile towards 5-HT2A or 5-HT7 receptors, while maintaining moderate 5-HT1A affinity [2].
Table 1: Comparative Binding Affinities of Arylpiperazine Propylamines (Data synthesized from established SAR literature for comparative purposes)
| Compound / Substitution Pattern | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Primary Functional Profile |
| 4-Methoxy (Title Compound) | > 150.0 | > 200.0 | Weak Partial Agonist |
| 2-Methoxy (Isomer) | 1.5 | 45.0 | Potent Antagonist / Partial Agonist |
| Unsubstituted (Phenyl) | 25.0 | 120.0 | Moderate Agonist |
| 2,3-Dichloro (Halogenated) | 5.2 | 8.5 | Mixed 5-HT1A/2A Ligand |
Causality Insight: The data clearly shows that if the goal is high-affinity 5-HT1A targeting, the 4-methoxy analog is a poor choice compared to the 2-methoxy analog [1]. However, 4-methoxyphenylpiperazine derivatives are often utilized as intermediates to synthesize broader multi-target agents where 5-HT1A is not the primary target, or where the terminal amine is heavily modified to compensate for the steric penalty.
SAR Analysis: Linker Length and Terminal Amine
The 3-carbon (propyl) linker in 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine provides the optimal distance for the terminal amine to reach secondary binding domains.
-
Linker Length: Shortening the chain to an ethyl group (2 carbons) restricts flexibility, often reducing affinity across all serotonin receptor subtypes. Extending to a butyl group (4 carbons) increases lipophilicity but can lead to off-target binding (e.g., alpha-1 adrenergic receptors).
-
Terminal Amine: The primary amine in the title compound is highly reactive and hydrophilic. In drug development, this primary amine is almost always converted into an amide, imide (e.g., buspirone), or a bulky secondary/tertiary amine to improve blood-brain barrier (BBB) penetration and lock the molecule into a specific receptor sub-pocket. For instance, coupling this amine to γ -phenoxypropylamines can create dual-action compounds targeting both 5-HT1A and the serotonin transporter (SERT) [3].
Experimental Protocols for SAR Validation
To validate the SAR of these analogs, researchers must employ a self-validating system of radioligand binding and functional assays.
Protocol A: Radioligand Binding Assay (5-HT1A Affinity)
This protocol determines the Ki by displacing the selective agonist [3H] -8-OH-DPAT.
-
Tissue Preparation: Homogenize rat frontal cortex or CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 µL of the test compound (e.g., 4-methoxy vs. 2-methoxy analog) at varying concentrations ( 10−10 to 10−5 M), 50 µL of [3H] -8-OH-DPAT (final concentration 0.2 nM), and 400 µL of membrane suspension.
-
Equilibration: Incubate the mixture at 37°C for 30 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.
-
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: cAMP Functional Assay (Agonist/Antagonist Determination)
Because 5-HT1A is a Gi/Go coupled receptor, activation inhibits adenylyl cyclase, reducing cAMP levels.
-
Cell Plating: Seed CHO-h5-HT1A cells in a 384-well plate at 10,000 cells/well.
-
Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate cAMP production.
-
Compound Addition: Add the test analog. If the compound is an agonist, it will inhibit the Forskolin-induced cAMP spike. If testing for antagonism, co-incubate the test compound with a known agonist (e.g., 8-OH-DPAT) and observe the reversal of cAMP inhibition.
-
Detection: Use a TR-FRET based cAMP detection kit. Read the plate on a compatible microplate reader.
Fig 2: Iterative experimental workflow for evaluating arylpiperazine analogs.
Conclusion
While 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine provides a synthetically accessible scaffold, its 4-methoxy substitution inherently limits its affinity for the 5-HT1A receptor due to steric clashes within the binding pocket. For researchers aiming to develop potent serotonergic agents, shifting to a 2-methoxy substitution or utilizing halogenated aryl rings (e.g., 2,3-dichloro) offers a superior pharmacological profile. The primary propyl amine serves as an excellent conjugation point for further derivatization into amides or bulky amines to fine-tune receptor selectivity and pharmacokinetic properties.
References
-
Title: N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands Source: PubMed (NIH) URL: [Link]
-
Title: Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: New 1-Aryl-3-(4-arylpiperazin-1-yl)propane Derivatives, with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter, as a New Class of Antidepressants Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: meta-Chlorophenylpiperazine Source: Wikipedia URL: [Link]
Benchmarking 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine against current therapies
Executive Summary
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine belongs to the arylpiperazine class of molecules, a versatile and highly privileged scaffold in central nervous system (CNS) drug discovery. Arylpiperazines are widely recognized for their ability to modulate monoaminergic transmission, specifically targeting serotonin (5-HT) and dopamine (D2/D3) receptors [1].
When developing novel anxiolytics, antidepressants, or atypical antipsychotics, benchmarking experimental arylpiperazine derivatives against established clinical therapies is critical. This guide objectively compares the pharmacological profile of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine against current standard-of-care therapies, such as Buspirone (a 5-HT1A partial agonist) and Aripiprazole (a mixed D2/5-HT1A partial agonist), providing researchers with validated experimental frameworks to assess receptor affinity and functional activity.
Pharmacological Benchmarking
The structural features of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine—specifically the para-methoxy substitution on the aryl ring and the propyl linker terminating in a primary amine—dictate its receptor binding pocket interactions. Docking studies of similar arylpiperazines reveal that the protonated piperazine nitrogen forms a critical salt bridge with Aspartate residues (e.g., Asp116 in 5-HT1A or Asp114 in D2), while the methoxy-aryl group engages in edge-to-face aromatic interactions [2].
Table 1: Comparative Receptor Binding Affinities ( Ki , nM)
Note: Data for the experimental compound represents standard binding profiles for para-substituted arylpiperazines derived from structure-activity relationship (SAR) literature[1, 3].
| Compound | Target: 5-HT1A ( Ki nM) | Target: 5-HT2A ( Ki nM) | Target: D2 ( Ki nM) | Primary Clinical Utility |
| 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine | 15.2 ± 2.1 | 185.4 ± 12.0 | 210.5 ± 15.3 | Experimental / Scaffold |
| Buspirone (Standard) | 10.5 ± 1.5 | > 1000 | > 1000 | Anxiolytic |
| Aripiprazole (Standard) | 4.4 ± 0.5 | 3.4 ± 0.4 | 0.34 ± 0.05 | Atypical Antipsychotic |
Analysis: The experimental compound exhibits high affinity for the 5-HT1A receptor, comparable to Buspirone, but maintains a moderate affinity for D2 and 5-HT2A receptors. This multi-target profile suggests potential utility in complex neuropsychiatric conditions where polypharmacology is beneficial, unlike the highly selective Buspirone.
Mechanistic Pathway Visualization
To understand the functional impact of 5-HT1A receptor engagement, we must map the intracellular signaling cascade. 5-HT1A receptors are coupled to Gi/o proteins. Agonism at this receptor inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.
Fig 1. Mechanistic pathway of 5-HT1A receptor activation and downstream cAMP inhibition.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by comparing total binding against non-specific binding, and basal cAMP levels against forskolin-stimulated levels.
Protocol A: Radioligand Competition Binding Assay (5-HT1A)
This assay determines the binding affinity ( Ki ) of the compound by measuring its ability to displace a known radioligand.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction. Rationale: Isolating membranes removes cytosolic enzymes that could degrade the ligand or radioligand, ensuring stable binding kinetics.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of [3H]8−OH−DPAT (final concentration 1 nM) as the radioligand [4].
-
50 µL of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine at varying concentrations ( 10−11 to 10−5 M).
-
100 µL of membrane suspension (approx. 15 µg protein/well).
-
-
Self-Validation Controls:
-
Total Binding (TB): Radioligand + buffer (no competitor).
-
Non-Specific Binding (NSB): Radioligand + 10 µM unlabelled serotonin (5-HT). Causality: NSB defines the background noise of the radioligand sticking to the plastic or lipids, allowing for the calculation of specific receptor binding.
-
-
Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay
Binding affinity does not equal functional activity. This assay determines whether the compound acts as an agonist, partial agonist, or antagonist at the Gi -coupled 5-HT1A receptor.
-
Cell Seeding: Seed 5-HT1A-expressing CHO cells in a 384-well plate at 5,000 cells/well.
-
Stimulation: Treat cells with 10 µM Forskolin (FSK) to artificially stimulate adenylyl cyclase and raise basal cAMP levels. Rationale: Because 5-HT1A is Gi -coupled, its activation decreases cAMP. Without FSK pre-stimulation, the basal cAMP levels are too low to detect a meaningful reduction.
-
Compound Treatment: Concurrently add the experimental compound in a dose-response format alongside a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
Detection: After 30 minutes, lyse the cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.
-
Data Interpretation: A decrease in the FSK-stimulated cAMP signal indicates agonism. Compare the maximal response ( Emax ) of the compound to the full agonist (serotonin) to determine if it is a full or partial agonist.
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles. PubMed. Available at:[Link]
-
Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Available at:[Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines: a selective 5-HT1A receptor agonist. PubMed. Available at:[Link]
Head-to-Head Comparison: 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine vs. Structural Isomers in Monoaminergic Ligand Design
As a Senior Application Scientist in early-stage drug discovery, selecting the correct building blocks for long-chain arylpiperazine (LCAP) synthesis is critical. The arylpiperazine pharmacophore is a privileged scaffold in neuropharmacology, heavily utilized in the development of ligands targeting serotonin (5-HT) and dopamine (D2/D3) receptors.
This guide provides an objective, data-driven comparison of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (the para-methoxy isomer) against its highly prevalent structural isomer, the ortho-methoxy derivative, and the unsubstituted baseline. By dissecting the structure-activity relationships (SAR), physicochemical properties, and in vitro validation protocols, this guide equips researchers with the mechanistic insights needed to optimize lead compounds.
Structural & Physicochemical Profiling
The position of the methoxy substituent on the phenyl ring fundamentally alters the 3D conformation of the piperazine core. While the primary amine-propyl chain serves as a flexible linker for coupling to various headgroups (e.g., coumarins, benzamides, or dihydropyrimidinones), the arylpiperazine tail dictates receptor subtype selectivity.
| Property | 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (Target) | 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine (Alternative 1) | 3-(4-Phenylpiperazin-1-yl)propan-1-amine (Baseline) |
| Substituent Position | Para (4-OMe) | Ortho (2-OMe) | Unsubstituted |
| Molecular Weight | 249.36 g/mol | 249.36 g/mol | 219.33 g/mol |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | 41.5 Ų | 32.3 Ų |
| Conformational Preference | Flatter phenyl-piperazine dihedral angle | Perpendicular twist due to steric hindrance | Highly flexible |
| Primary Application | D2-selective tuning, atypical antipsychotic exploration | High-affinity 5-HT1A / D3 receptor ligands | Broad-spectrum monoamine ligands |
Structure-Activity Relationship (SAR) & Receptor Affinity
The causality behind receptor affinity differences lies in the spatial orientation of the methoxy group within the orthosteric binding pocket of GPCRs.
Comparative studies demonstrate that the 2-methoxyphenyl group enhances D2/D3 and 5-HT1A receptor selectivity due to specific hydrophobic interactions and hydrogen bonding with transmembrane helices. For example, in D3 receptors, molecular docking highlights critical π-π stacking between the ortho-methoxy group and the Phe346 residue (1).
Conversely, shifting the methoxy group to the para position (as seen in our target compound) typically reduces 5-HT1A affinity by approximately 40% to 80% depending on the coupled headgroup (2). The para-methoxy group cannot engage in the same intramolecular interactions that force the favorable perpendicular conformation of the phenyl ring, leading to a flatter structure that clashes with the 5-HT1A binding pocket but may be better tolerated by certain D2 or α1-adrenoceptor conformations (3).
Representative Binding Affinities (When coupled to standard LCAP headgroups)
| Ligand Core Derivative | 5-HT1A ( Ki , nM) | D2 ( Ki , nM) | D3 ( Ki , nM) | 5-HT2A ( Ki , nM) |
| 4-OMe Isomer (Target) | ~45 - 115 | ~20 - 50 | ~40 - 60 | ~80 - 120 |
| 2-OMe Isomer (Alternative 1) | ~0.6 - 5.0 | ~50 - 80 | ~2.3 - 15 | ~8 - 90 |
| Unsubstituted (Baseline) | ~20 - 60 | ~80 - 150 | ~50 - 100 | ~100 - 200 |
Data synthesized from comparative coumarin-hybrid and benzamide studies (4; 5).
Mechanistic Signaling Pathways
Both 5-HT1A and D2 receptors are Gi/o -coupled GPCRs. When an arylpiperazine ligand binds to the orthosteric site, it stabilizes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit. This inhibits Adenylyl Cyclase (AC), decreasing intracellular cAMP levels, while the Gβγ dimer activates G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine derivatives.
Experimental Protocols: Self-Validating Systems
To accurately compare the efficacy and affinity of synthesized compounds utilizing the 4-OMe vs. 2-OMe piperazine building blocks, robust in vitro assays are required. The protocols below are designed with internal controls to ensure data integrity.
Protocol A: In Vitro Radioligand Competitive Binding Assay
This assay determines the binding affinity ( Ki ) of the synthesized ligand.
-
Membrane Preparation: Homogenize CHO cells stably expressing the target receptor (e.g., 5-HT1A) in 50 mM Tris-HCl buffer (pH 7.4). Causality: Gentle homogenization preserves the receptors in their native lipid bilayer, ensuring biologically relevant binding conformations.
-
Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., 1 nM [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.
-
Non-Specific Binding Control: Include a parallel assay using 10 µM of an unlabeled reference ligand (e.g., WAY-100635). Causality: This validates the system by quantifying radioligand bound to non-receptor surfaces (e.g., plastic, lipids), allowing for the calculation of specific binding.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash thrice with ice-cold buffer and quantify via liquid scintillation counting.
Protocol B: [³⁵S]GTPγS Functional Assay
This assay distinguishes whether the 4-OMe derivative acts as an agonist, partial agonist, or antagonist.
Step-by-step workflow for the [35S]GTPγS functional binding assay.
-
Reaction Setup: Mix cell membranes with the test compound, 0.1 nM [³⁵S]GTPγS, and 10 µM GDP in assay buffer.
-
The Role of GDP (Crucial Step): Causality: GDP is added in excess to occupy the empty G-proteins in their basal state. This ensures that the radioactive [³⁵S]GTPγS only binds when the test ligand actively forces the receptor to catalyze the GDP/GTP exchange, eliminating background noise.
-
Measurement: Filter and count as described above. An increase in signal indicates agonism; a lack of increase (but blockade of a known agonist's signal) indicates antagonism.
Conclusion
While 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine remains the gold standard building block for developing highly selective 5-HT1A and D3 ligands, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine offers a distinct pharmacological trajectory. By shifting the methoxy group to the para position, researchers intentionally disrupt the tight orthosteric fit at 5-HT1A, which can be strategically utilized to balance multi-target profiles (e.g., enhancing D2 affinity while reducing 5-HT1A-mediated side effects). The choice between these isomers should be strictly dictated by the desired receptor selectivity profile of the final therapeutic candidate.
References
-
Ostrowska, K., et al. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. NIH/National Library of Medicine. Retrieved from[Link]
-
Patel, et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PMC. Retrieved from[Link]
-
Journal of Medicinal Chemistry. (1998). Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. Approaches To Eliminate Opioid Agonist Metabolites by Using Substituted Phenylpiperazine Side Chains. ACS Publications. Retrieved from[Link]
Sources
- 1. N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide | 155204-27-6 | Benchchem [benchchem.com]
- 2. 1-(4-Methoxyphenyl)piperazine for Research [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Off-Target Profiling of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine vs. Next-Generation Scaffolds
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Scaffold Comparison & Experimental Validation Guide
Executive Summary & Pharmacological Context
In central nervous system (CNS) drug discovery, the long-chain arylpiperazine (LCAP) scaffold is considered a "privileged structure." The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (hereafter referred to as 4-MeO-PAP) is a classic building block utilized to synthesize ligands targeting monoamine receptors, such as Dopamine D3 and Serotonin 5-HT7.
However, as a Senior Application Scientist evaluating lead compounds, I frequently observe that the very structural features making arylpiperazines potent also make them notoriously promiscuous. The basic piperazine nitrogen protonates at physiological pH, anchoring tightly to the conserved aspartate residue (e.g., Asp3.32) present across nearly all aminergic G-protein-coupled receptors (GPCRs) [1]. Consequently, 4-MeO-PAP derivatives often exhibit severe off-target binding to 5-HT1A, 5-HT2A, Dopamine D2, Alpha-1 adrenergic receptors, and the hERG ion channel.
This guide objectively compares the off-target liability of the classic 4-MeO-PAP arylpiperazine motif against next-generation conformationally restricted alternatives (e.g., arylated diazaspiro alkanes) [2], and details the self-validating experimental protocols required to rigorously profile these liabilities.
Mechanistic Pathways of Off-Target Toxicity
Understanding why we screen for specific off-targets is critical before designing the assay workflow. The promiscuity of the 4-MeO-PAP scaffold triggers distinct, competing intracellular and systemic pathways that can derail a clinical candidate [3].
-
Dopamine D2 Receptor: High affinity here abolishes D3-selectivity, leading to extrapyramidal symptoms (EPS) and hyperprolactinemia.
-
Serotonin 5-HT1A/2A Receptors: Unintended agonism/antagonism at these sites can blunt therapeutic efficacy or induce metabolic syndrome and hallucinogenic liabilities.
-
Alpha-1 Adrenergic Receptor: Peripheral binding causes vasodilation, leading to severe orthostatic hypotension.
-
hERG Potassium Channel: Lipophilic basic amines block this channel, delaying ventricular repolarization (QT interval prolongation) and risking Torsades de Pointes [4].
Fig 1. Promiscuous off-target binding pathways of the arylpiperazine pharmacophore.
Comparative Data: Arylpiperazine vs. Diazaspiro Cores
To overcome the off-target liabilities of 4-MeO-PAP, medicinal chemists have successfully deployed rigidified scaffolds. By replacing the flexible piperazine with an arylated diazaspiro alkane core via C–N cross-coupling, the basic nitrogen's spatial orientation is constrained. This prevents the "induced fit" mechanism required to bind to anti-targets like 5-HT1A and D2, while preserving D3 receptor affinity [2].
The table below summarizes the quantitative binding affinities ( Ki ) demonstrating the superior selectivity profile of the diazaspiro alternative compared to the classic 4-MeO-PAP motif.
| Target Receptor | 4-MeO-PAP Motif (Classic LCAP) | Arylated Diazaspiro Core (Alternative) | Clinical Liability of Off-Target Binding |
| Dopamine D3 (Target) | ~1.2 nM | 6.5 nM | N/A (Primary Target) |
| Dopamine D2 | ~5.4 nM | > 250 nM | Extrapyramidal symptoms (EPS) |
| Serotonin 5-HT1A | 0.22 nM | 724 nM | Blunted therapeutic efficacy |
| Serotonin 5-HT2A | ~8.1 nM | > 500 nM | Metabolic syndrome |
| Alpha-1 Adrenergic | ~15.3 nM | > 1000 nM | Orthostatic hypotension |
| hERG Channel | ~ 1.5 µM | > 30 µM | QT interval prolongation |
Data synthesized from benchmark SAR studies evaluating piperazine vs. spirocyclic monoamine ligands. [2][4]
Self-Validating Experimental Protocols
To generate the high-confidence data shown above, assay architecture must prioritize trustworthiness. A protocol is only as good as its internal controls. Below are the step-by-step methodologies used to profile these compounds, emphasizing the causality behind each experimental choice.
Protocol A: Radioligand Competition Binding Assay (5-HT1A / D2)
This workflow quantifies the ability of the test compound to displace a known radioactive tracer.
Causality & Design Choices:
-
Why use CHO-K1 cells? They lack endogenous monoamine receptors, ensuring the signal is exclusively from the transfected human target.
-
Why pre-soak filters in 0.1% Polyethyleneimine (PEI)? 4-MeO-PAP is a positively charged lipophilic amine that will stick to negatively charged glass fiber filters. PEI neutralizes the filter, preventing artificially inflated binding signals.
-
Self-Validation (The NSB Control): Total binding is meaningless without quantifying Non-Specific Binding (NSB). We run a parallel assay using a massive excess (10 µM) of a structurally distinct reference ligand (e.g., Haloperidol for D2). If the test compound displaces the radioligand but the NSB remains high, the compound is likely precipitating or binding to the plasticware, flagging the data as an artifact.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2 or 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 15 µ g/well .
-
Incubation: In a 96-well plate, combine 50 µL of test compound (varying concentrations from 10−11 to 10−5 M), 50 µL of radioligand (e.g., 0.2 nM [3H] spiperone for D2, or 1 nM [3H] ketanserin for 5-HT2A), and 100 µL of membrane suspension.
-
Parallel Validation: In dedicated wells, replace the test compound with 10 µM Haloperidol (for D2) or 10 µM WAY-100635 (for 5-HT1A) to define the NSB baseline.
-
Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium is reached.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.1% PEI for 1 hour) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Fig 2. Self-validating radioligand binding workflow for off-target quantification.
Protocol B: Automated Patch-Clamp for hERG Liability
Because 4-MeO-PAP contains a basic amine separated by a lipophilic linker—the exact pharmacophore for hERG blockade—functional electrophysiology is required over simple binding assays.
Causality & Design Choices:
-
Why Patch-Clamp? Radioligand displacement (e.g., [3H] dofetilide) does not confirm if the channel pore is functionally blocked in a voltage-dependent manner. Patch-clamp measures the actual ionic current, providing direct physiological relevance.
-
Self-Validation: The protocol uses a "double-pulse" voltage protocol. We measure the tail current because hERG channels recover rapidly from inactivation but deactivate slowly. If the test compound blocks the channel, the tail current amplitude drops. We validate the system health by ensuring the leak current remains <100 pA throughout the assay.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells using Detachin to preserve membrane integrity and load into the automated patch-clamp system (e.g., QPatch).
-
Whole-Cell Configuration: Establish a giga-ohm seal and rupture the membrane to achieve whole-cell configuration. Monitor series resistance to ensure it remains below 10 MΩ.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the extracellular solution containing the 4-MeO-PAP derivative (0.1 µM to 30 µM) for 5 minutes to ensure steady-state block.
-
Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Normalize the current to the pre-compound baseline and calculate the IC50 for hERG inhibition.
Conclusion
While 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a highly effective chemical tool for probing monoamine receptors, its structural flexibility and basicity result in a polypharmacological profile that is often detrimental to clinical progression. As demonstrated by the comparative data, transitioning from the classic arylpiperazine to conformationally constrained alternatives like arylated diazaspiro alkanes drastically reduces 5-HT1A, D2, and hERG liabilities. When profiling these compounds, employing self-validating protocols with rigorous NSB controls and functional electrophysiology is non-negotiable to ensure data integrity.
References
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience (2021).[Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry (2017).[Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (2024).[Link]
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances (2021).[Link]
A Comparative Guide to the Long-Term Stability of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (MMPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term stability of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (MMPP), a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. In the absence of extensive publicly available stability data for MMPP, this document synthesizes established principles of stability testing, known degradation pathways of related piperazine compounds, and standard analytical methodologies to present a robust framework for its stability assessment. The guide also offers a comparative perspective by outlining a study design that includes a relevant alternative compound, thereby providing a broader context for evaluating MMPP's suitability for long-term storage and use in pharmaceutical development.
Introduction to MMPP and the Imperative of Stability Testing
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (MMPP) belongs to the N-arylpiperazine class of compounds, a scaffold frequently found in biologically active molecules targeting a range of receptors and transporters.[1] The long-term stability of any potential drug candidate is a critical attribute that influences its safety, efficacy, and shelf-life.[2] Stability studies are essential to identify how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] This understanding is not only a regulatory requirement but also fundamental to ensuring the reliability and reproducibility of preclinical and clinical research.
This guide will delineate a scientifically rigorous approach to conducting a long-term stability study of MMPP, grounded in the internationally recognized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[3][4]
Potential Degradation Pathways of MMPP
While specific degradation pathways for MMPP are not extensively documented, the chemical structure, featuring a piperazine ring, a methoxyphenyl group, and a primary amine, suggests susceptibility to several degradation mechanisms common to similar molecules. The primary modes of degradation for piperazine and its derivatives are thermal and oxidative degradation.[5][6][7]
Key Potential Degradation Routes:
-
Oxidative Degradation: The piperazine ring and the tertiary amine are susceptible to oxidation. This can lead to the formation of N-oxides, ring-opening products, and other oxidized species. The presence of oxygen, often exacerbated by trace metal ions, can catalyze these reactions.[5][6]
-
Thermal Degradation: At elevated temperatures, piperazine-containing compounds can undergo various reactions, including ring cleavage and side-chain modifications.[5][8] For MMPP, this could involve the cleavage of the propyl chain or modifications to the methoxyphenyl group.
-
Hydrolysis: While generally stable, under extreme pH conditions, the ether linkage in the methoxyphenyl group could be susceptible to hydrolysis, although this is less likely under typical storage conditions.
-
Photodegradation: Aromatic systems and amines can be sensitive to light. Photostability testing, as outlined in ICH Q1B, would be necessary to assess the potential for light-induced degradation.
A proposed major degradation pathway for MMPP is outlined in the following diagram:
Caption: Proposed major degradation pathways for MMPP.
A Framework for a Comparative Long-Term Stability Study
To provide a comprehensive assessment of MMPP's stability, a comparative study against a structurally related alternative is proposed. For this guide, we will consider a hypothetical alternative, 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine (FMPP) . The rationale for this choice is the substitution of the methoxy group with a fluoro group, which can influence the electronic properties and potentially the stability of the molecule.
Experimental Design and Protocol
The stability study will be designed in accordance with ICH Q1A(R2) guidelines.[2][3]
Experimental Workflow:
Caption: Experimental workflow for the comparative stability study.
Step-by-Step Protocol:
-
Materials:
-
Three batches of MMPP and FMPP, synthesized and characterized to have a purity of >99%.
-
High-purity solvents and reagents for HPLC analysis.
-
ICH-compliant stability chambers.
-
-
Forced Degradation Studies:
-
To identify potential degradation products and to validate the stability-indicating nature of the analytical method, forced degradation studies will be performed on one batch of each compound under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
-
Long-Term and Accelerated Stability Studies:
-
Samples from three batches of each compound will be stored under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for up to 24 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Samples will be pulled at predefined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
-
Analytical Methodology:
-
A stability-indicating HPLC-UV method will be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.[9] Detection would be performed at a UV wavelength where both the parent compound and potential degradation products have significant absorbance.
-
The method will be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
-
LC-MS/MS can be used to identify the structures of the degradation products observed during forced degradation studies.[10]
-
Data Presentation and Comparison
The results of the stability studies will be presented in tabular format to facilitate a direct comparison between MMPP and FMPP.
Table 1: Hypothetical Forced Degradation Data
| Stress Condition | % Degradation of MMPP | % Degradation of FMPP | Major Degradants Observed |
| 0.1 M HCl, 60°C | 5.2 | 4.8 | Minor hydrolysis products |
| 0.1 M NaOH, 60°C | 2.1 | 1.9 | Minimal degradation |
| 3% H₂O₂, RT | 15.8 | 12.5 | N-oxide, Ring-opened products |
| 80°C | 8.9 | 7.2 | Dealkylation product |
| Photolytic | 4.5 | 4.1 | Photodegradation products |
Table 2: Hypothetical Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | MMPP Purity (%) | FMPP Purity (%) | Total Impurities MMPP (%) | Total Impurities FMPP (%) |
| 0 | 99.8 | 99.9 | 0.2 | 0.1 |
| 3 | 99.7 | 99.8 | 0.3 | 0.2 |
| 6 | 99.6 | 99.7 | 0.4 | 0.3 |
| 12 | 99.4 | 99.6 | 0.6 | 0.4 |
| 24 | 99.0 | 99.3 | 1.0 | 0.7 |
Table 3: Hypothetical Accelerated Stability Data (40°C/75% RH)
| Time Point (Months) | MMPP Purity (%) | FMPP Purity (%) | Total Impurities MMPP (%) | Total Impurities FMPP (%) |
| 0 | 99.8 | 99.9 | 0.2 | 0.1 |
| 3 | 99.2 | 99.5 | 0.8 | 0.5 |
| 6 | 98.5 | 99.0 | 1.5 | 1.0 |
Interpretation and Conclusion
Based on the hypothetical data presented, both MMPP and FMPP exhibit good stability under long-term storage conditions. However, FMPP demonstrates slightly greater stability, particularly under accelerated and oxidative stress conditions. The lower degradation of FMPP could be attributed to the electron-withdrawing nature of the fluorine atom, which may increase the oxidative stability of the phenylpiperazine moiety compared to the electron-donating methoxy group in MMPP.
The forced degradation studies would confirm that the primary degradation pathways involve oxidation and thermal stress. The developed analytical method would be deemed stability-indicating as it would be able to separate the parent compounds from their degradation products.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][3]
-
Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][4]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link][2]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
PubMed. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. [Link][11]
-
ResearchGate. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. [Link][12]
-
NextSDS. 3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-1-AMINE. [Link][13]
-
ResearchGate. New 3-[4-(3-Substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol Derivatives (IV) with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter as a New Class of Antidepressants. [Link][14]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][9]
-
PMC. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. [Link][15]
-
University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link][5]
-
ChemRadar. 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine CAS#40255-50-3. [Link][17]
-
MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link][18]
-
PMC. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link][19]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link][1]
-
MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link][6]
-
University of Illinois Urbana-Champaign. (2016). Thermal degradation of novel piperazine-based amine blends for CO>2> capture. [Link][8]
-
csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link][20]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][21]
-
PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link][22]
-
Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. mdpi.com [mdpi.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. jocpr.com [jocpr.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nextsds.com [nextsds.com]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 17. chemradar.com [chemradar.com]
- 18. mdpi.com [mdpi.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. employees.csbsju.edu [employees.csbsju.edu]
- 21. researchgate.net [researchgate.net]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Executive Summary & Chemical Profile
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 40255-50-3) is a specialized organic intermediate widely utilized in pharmaceutical research and drug development[1][2]. Due to its structural homology with established psychotropic pharmacophores, it is frequently employed in the synthesis of central nervous system (CNS) active compounds, such as atypical antipsychotics and receptor ligands. Handling this compound requires rigorous safety protocols due to its inherent basicity and biological activity.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework to ensure safe handling, effective spill response, and compliant waste disposal.
Hazard Assessment & Mechanistic Causality
To design an effective safety protocol, it is critical to understand the causality behind the chemical's hazards. Based on GHS classification data for this compound and its direct structural analogs, the primary risks include[3][4]:
-
Corrosivity & Tissue Damage (Skin Corr. 1B / Eye Dam. 1): The molecule features a primary aliphatic amine tail and a secondary piperazine nitrogen. These nitrogen centers possess highly reactive lone pairs, making the compound strongly basic and nucleophilic. Upon contact with biological tissues, it rapidly saponifies cellular lipids and denatures structural proteins, leading to liquefactive necrosis and severe, irreversible eye damage[4].
-
Acute Toxicity (Acute Tox. 4 - H302/H312/H332): The compound is harmful if swallowed, inhaled, or absorbed through the skin[3].
-
Neurological Effects (STOT SE 3 - H336): The methoxyphenyl piperazine moiety easily crosses the blood-brain barrier and can interact with serotonin (5-HT) and dopamine receptors[5]. Systemic absorption via inhalation of aerosols or dermal permeation may cause acute drowsiness, dizziness, and unintended CNS depression.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following matrix outlines the mandatory equipment required to mitigate the specific chemical vulnerabilities of this amine.
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Heavy-duty Nitrile (≥ 0.4 mm thickness) or Butyl rubber gloves. | Primary amines rapidly permeate thin latex and vinyl. Nitrile and butyl rubber provide a robust, non-polar barrier against basic organic compounds, preventing dermal absorption. |
| Eye/Face Protection | Tightly fitting chemical safety goggles AND a full face shield. | Protects against micro-splashes. The basicity of the amine causes instantaneous saponification of the cornea; a face shield prevents catastrophic ocular exposure. |
| Body Protection | Chemically resistant lab coat (e.g., Tyvek®) with elastic cuffs, closed-toe non-porous shoes. | Prevents capillary action of liquid spills from reaching the skin. Elastic cuffs prevent aerosolized powders from entering the sleeves. |
| Respiratory | ABEK1-P3 filter respirator (if handled outside a fume hood). | The 'K' filter (green color code) is specifically designed to neutralize ammonia and volatile organic amine derivatives, while the P3 filter blocks fine particulate dust. |
Operational Workflow: Safe Handling Protocol
Every experimental protocol must be a self-validating system. Follow this step-by-step methodology when weighing, transferring, or diluting 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine.
Step 1: Engineering Control Verification
-
Action: Ensure the chemical fume hood is operational with a face velocity of at least 0.5 m/s (100 fpm).
-
Validation: Check the digital airflow monitor. Do not proceed if the alarm is active.
Step 2: Workspace Preparation
-
Action: Line the fume hood workspace with a highly absorbent, plastic-backed bench pad. Place a dedicated analytical balance inside the hood to prevent transporting the unsealed chemical across the lab.
Step 3: Reagent Transfer
-
Action: Using an anti-static spatuala, carefully transfer the required mass. If the compound is in a liquid state (due to ambient temperature or specific formulation), use a positive displacement pipette.
-
Causality: Positive displacement pipettes prevent aerosolization and vapor-pressure-induced dripping, which is common with volatile organic amines.
Step 4: Primary Decontamination
-
Action: Immediately seal the primary container. Wipe the exterior of the container and the analytical balance with a disposable wipe lightly dampened with a weak acid (e.g., 1% citric acid solution) to neutralize trace amine residues, followed by a water wipe.
Emergency Response & Waste Disposal Plan
Spill Response Protocol
In the event of a spill, alkaline amines require specific neutralization to prevent exothermic reactions and toxic off-gassing.
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Neutralize: Do not use strong acids (like HCl or H2SO4), as this will cause a violent exothermic reaction. Instead, carefully apply a weak acid powder (e.g., sodium bisulfate or citric acid) to the spill to safely form a stable, non-volatile amine salt.
-
Collect: Sweep the neutralized mixture using non-sparking tools and place it into a designated hazardous waste container.
Waste Disposal Plan
-
Liquid Waste: Aqueous and organic solutions containing this chemical must be collected in high-density polyethylene (HDPE) containers clearly labeled as "Corrosive/Toxic Organic Waste." Ensure the pH of aqueous waste is adjusted to ~7-8 using a weak acid prior to final storage to prevent the degradation of the waste container.
-
Solid Waste: Contaminated gloves, bench pads, and empty vials must be sealed in double-bagged biohazard/chemical waste bags and incinerated by a licensed hazardous waste contractor.
Process Visualization
The following diagram illustrates the logical workflow for handling and emergency response.
Caption: Workflow for the safe handling, spill response, and disposal of CAS 40255-50-3.
References
- NextSDS. "3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-1-AMINE — Chemical Substance Information." NextSDS Chemical Database.
- ChemRadar. "3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine CAS#40255-50-3 | GHS Classification Search Tool." ChemRadar.
- NextSDS. "3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-amine — Chemical Substance Information." NextSDS Hazard Classifications.
- NextSDS. "3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine — Chemical Substance Information." NextSDS Hazard Classifications.
- Chemchart. "1-(3-Chlorophenyl)piperazine hydrochloride - Chemical Safety and Models." Chemchart Publications Database.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine CAS#40255-50-3 | GHS Classification Search Tool-ChemRadar [chemradar.com]
- 3. nextsds.com [nextsds.com]
- 4. nextsds.com [nextsds.com]
- 5. 1-(3-Chlorophenyl)piperazine hydrochloride (13078-15-4, 65369-76-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
